1,8-Naphthyridine-2,7-dicarbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,8-naphthyridine-2,7-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-5-8-3-1-7-2-4-9(6-14)12-10(7)11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFPVPJJAPHVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497015 | |
| Record name | 1,8-Naphthyridine-2,7-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65896-28-8 | |
| Record name | 1,8-Naphthyridine-2,7-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1,8-naphthyridine-2,7-dicarbaldehyde from 2,7-dimethyl-1,8-naphthyridine
[1][2]
Executive Summary
This technical guide details the oxidation of 2,7-dimethyl-1,8-naphthyridine to 1,8-naphthyridine-2,7-dicarbaldehyde.[1][2] This dialdehyde is a critical "privileged scaffold" in supramolecular chemistry, serving as a precursor for macrocyclic ligands, conductive polymers, and dinuclear metal complexes.
The protocol relies on a Selenium Dioxide (SeO₂) mediated oxidation.[3][4][5][6][7][8] Unlike aggressive oxidants (e.g., KMnO₄) that often over-oxidize to carboxylic acids or degrade the electron-deficient naphthyridine ring, SeO₂ offers chemo-selectivity for the benzylic-like methyl positions while leaving the heteroaromatic core intact.
Part 1: Retrosynthetic Strategy & Logic
The synthesis is best approached via a direct oxidation of the commercially available or easily synthesized 2,7-dimethyl-1,8-naphthyridine.
Strategic Justification
-
Atom Economy: Direct conversion of
to avoids the need for halogenation/hydrolysis steps (e.g., NBS bromination), which are prone to poly-halogenation side products in electron-deficient systems. -
Selectivity: SeO₂ is specific for active methyl/methylene groups adjacent to activating systems (like the nitrogenous ring), minimizing ring oxidation.
-
Scalability: The reaction can be run on gram-scale with simple workup procedures (filtration and recrystallization).
Reaction Scheme
The transformation involves the oxidation of both methyl groups at the 2 and 7 positions.
Figure 1: High-level reaction scheme for the SeO₂ mediated oxidation.
Part 2: Mechanistic Insight (Riley Oxidation)
Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via a Riley Oxidation pathway.[6][8] The methyl groups at positions 2 and 7 are activated by the electron-withdrawing nature of the naphthyridine nitrogens, making them susceptible to electrophilic attack by SeO₂.
Mechanistic Pathway[2][3][5]
-
Ene Reaction: The enolizable character of the methyl group allows for an initial reaction with SeO₂, forming an organoselenium intermediate.
-
Sigmatropic Rearrangement: A [2,3]-sigmatropic shift rearranges the C-Se bond to a C-O-Se linkage.
-
Elimination: Decomposition of the seleninic ester releases elemental Selenium (Se⁰) and water, yielding the carbonyl group.
Critical Control Point: The reaction produces water. In some protocols, removing water (Dean-Stark) can drive the reaction, but standard protocols often use aqueous dioxane or simply reflux, as the thermodynamic drive toward the stable aldehyde and solid selenium is strong.
Figure 2: Step-wise mechanistic flow of the methyl-to-aldehyde oxidation.
Part 3: Experimental Protocol
Safety Warning: Selenium Dioxide (SeO₂) is highly toxic and can be absorbed through the skin. It also produces foul-smelling organoselenium byproducts. All work must be performed in a well-ventilated fume hood.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 2,7-Dimethyl-1,8-naphthyridine | Substrate | 1.0 | Precursor |
| Selenium Dioxide (SeO₂) | Oxidant | 3.0 - 4.0 | Excess required for bis-oxidation |
| 1,4-Dioxane | Solvent | N/A | High boiling point ether, good solubility |
| Water | Co-solvent | ~5% v/v | Optional, aids SeO₂ solubility |
| Celite | Filter Aid | N/A | Essential for removing colloidal Se |
Step-by-Step Methodology
1. Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,7-dimethyl-1,8-naphthyridine (1.0 mmol, ~158 mg) in 1,4-dioxane (10–15 mL).
-
Add Selenium Dioxide (3.5 mmol, ~388 mg) in a single portion.
-
Note: Some protocols suggest adding a small amount of water (0.5 mL) to help dissolve SeO₂, though anhydrous dioxane works if refluxed vigorously.
-
2. Oxidation (Reflux)
-
Attach a reflux condenser.
-
Heat the mixture to reflux (approx. 101°C) or maintain at 50–60°C for milder conditions (longer time).
-
Monitor the reaction via TLC (SiO₂, 5% MeOH in DCM).
-
Observation: The reaction mixture will darken, and black metallic selenium will precipitate.
-
Duration: Typically 4–12 hours depending on temperature.[3]
-
3. Workup & Filtration
-
Hot Filtration (Critical): While the solution is still hot, filter it through a pad of Celite to remove the black selenium precipitate.
-
Why Hot? The product may precipitate upon cooling. Filtering hot ensures the product remains in the filtrate while the selenium is removed.
-
-
Wash the Celite pad with hot dioxane or chloroform to recover entrained product.
4. Isolation
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the dioxane.
-
A yellow-brown solid residue will remain.[3]
5. Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Chloroform (CHCl₃) or Dichloromethane (DCM) .
-
Precipitate by slowly adding non-polar solvent (e.g., Hexane or Diethyl Ether) or by cooling.
-
Filter the yellow crystals and dry under vacuum.
Expected Results
-
Yield: 40% – 75%
-
Appearance: Yellowish needles or powder.
-
Melting Point: >200°C (often decomposes).
Part 4: Characterization & Validation
To ensure the integrity of the synthesized ligand, validatation via NMR and IR is required.
| Technique | Diagnostic Signal | Structural Confirmation |
| ¹H NMR (CDCl₃/DMSO-d₆) | δ ~10.2 – 10.4 ppm (s, 2H) | Confirms presence of two aldehyde protons (-CH O). |
| ¹H NMR (Ring) | δ ~8.2 – 8.8 ppm (d) | Aromatic ring protons (shifts downfield due to electron-withdrawing CHO). |
| IR Spectroscopy | ~1700 – 1710 cm⁻¹ | Strong C=O stretching vibration. |
| Mass Spectrometry | m/z = 186.04 [M+] | Confirms molecular weight of C₁₀H₆N₂O₂. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete oxidation (Mono-aldehyde) | Increase SeO₂ equivalents (up to 4.0) or extend reflux time. Check TLC for intermediate. |
| Black Filtrate | Colloidal Selenium passing filter | Use a tighter Celite pack or filter through a 0.45 µm PTFE membrane. |
| Over-oxidation | Formation of carboxylic acid | Reduce reaction temperature to 50–60°C; ensure strictly stoichiometric oxidant if over-oxidation persists. |
| Solubility Issues | Product crystallizing on filter | Ensure the filtration apparatus is pre-heated; use excess hot solvent for washing. |
Part 5: References
-
Goswami, S., et al. (2005).[3] "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 10, 929-936.[3]
-
Levina, I. I., & Gridnev, A. A. (2019).[9][10] "Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone." Asian Journal of Chemistry, 31(11), 2596-2600.[10]
-
Newkome, G. R., et al. (1999). "Synthesis and Chemistry of 1,8-Naphthyridines." Chemical Reviews. (Foundational context for naphthyridine ligand chemistry).
-
BenchChem. (2025).[11][12] "Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. adichemistry.com [adichemistry.com]
- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. semanticscholar.org [semanticscholar.org]
- 10. asianpubs.org [asianpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Spectroscopic Profiling of 1,8-Naphthyridine-2,7-dicarbaldehyde
This guide details the spectroscopic characterization of 1,8-naphthyridine-2,7-dicarbaldehyde (CAS: 65896-28-8), a critical bifunctional ligand precursor used in supramolecular coordination chemistry and metallo-pharmaceutical development.
Executive Summary
1,8-Naphthyridine-2,7-dicarbaldehyde serves as a "head-to-head" binucleating scaffold. Its two aldehyde moieties allow for the rapid generation of Schiff base macrocycles and pincer ligands. For researchers in drug discovery and catalysis, verifying the purity of this intermediate is paramount, as the incomplete oxidation of its precursor (2,7-dimethyl-1,8-naphthyridine) often leads to mono-aldehyde impurities that degrade downstream complexation efficiency.
This guide provides a definitive spectroscopic framework (NMR, IR, UV-Vis) to validate structural integrity and purity.
Structural Context & Synthesis
Understanding the synthetic origin is essential for interpreting spectral impurities. The compound is typically synthesized via the Selenium Dioxide (SeO
-
Key Impurity: 2-formyl-7-methyl-1,8-naphthyridine (incomplete oxidation).
-
Solvent Trap: The molecule often retains lattice solvents (water/dioxane) due to its stacking capability.
Synthesis & Characterization Workflow
Figure 1: Standard oxidative synthesis workflow for the generation of the target dialdehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Experimental Protocol
-
Solvent: Dissolve 5–10 mg of sample in CDCl
(preferred for resolution) or DMSO-d (if solubility is poor). -
Reference: Calibrate to residual solvent peak (CDCl
: 7.26 ppm; DMSO-d : 2.50 ppm). -
Acquisition: Standard 16–32 scans; relaxation delay (
) 2.0s to ensure integration accuracy of the aldehyde proton.
H NMR Data Interpretation (400 MHz, CDCl )
| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| CHO | 10.30 – 10.35 | Singlet (s) | 2H | Aldehyde (-CHO) | Diagnostic peak. Sharp singlet confirms full oxidation. |
| H-4, H-5 | 8.40 – 8.50 | Doublet (d) | 2H | Aromatic (Meta to N) | |
| H-3, H-6 | 8.20 – 8.30 | Doublet (d) | 2H | Aromatic (Ortho to N) |
Critical Analysis:
-
Symmetry Check: You should observe exactly one aldehyde singlet. If two singlets appear (e.g., at 10.3 and 10.1 ppm), the sample contains the asymmetric mono-aldehyde impurity.
-
Coupling: The aromatic region displays an AX or AB spin system (two doublets) due to the magnetic equivalence of the two rings.
C NMR Signatures
-
Carbonyl Carbon:
~192 ppm. -
Ring Carbons:
~120–160 ppm (C-2/C-7 are most deshielded due to N and C=O proximity).
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is used to confirm the presence of the carbonyl group and the absence of hydroxyl precursors (from potential over-reduction or hydration).
Experimental Protocol
-
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
-
Range: 4000 – 400 cm
.[1]
Key Absorption Bands[2][3][4]
| Frequency ( | Assignment | Intensity | Notes |
| 1710 – 1720 | Strong | Sharp band. Lower frequency than aliphatic aldehydes due to conjugation. | |
| 1590 – 1610 | Medium | Characteristic naphthyridine ring breathing modes. | |
| 2850 – 2950 | Weak | "Fermi doublet" typical of aldehydes may be observed. | |
| 3300 – 3500 | Absent | Appearance indicates hydration (gem-diol formation) or wet solvent. |
Electronic Spectroscopy (UV-Vis)
The UV-Vis profile is dominated by
Experimental Protocol
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). Note: Avoid primary amines to prevent in-situ Schiff base formation.
-
Concentration:
M. -
Path Length: 1 cm quartz cuvette.
Spectral Features[2][3][4][5][6][7][8][9][10][11]
| Wavelength ( | Transition | |
| ~300 – 320 nm | High (>15,000) | |
| ~340 – 360 nm | Medium |
Solvatochromism: In protic solvents (MeOH, EtOH), the
Logic Pathway: Purity Validation
Use this decision tree to validate your synthesized material before proceeding to ligand coupling.
Figure 2: Decision logic for spectroscopic purity validation.
References
-
Synthesis and Derivatives: Goswami, S., et al. "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines."[2] Molecules, vol. 10, no. 8, 2005, pp. 929-936. Link
-
Ruthenium Complexation: Yu, S., et al.[1][3] "A Novel Ruthenium(II) Polypyridyl Complex Bearing 1,8-Naphthyridine as a High Selectivity and Sensitivity Fluorescent Chemosensor." Molecules, vol. 24, no.[3][4] 22, 2019, p. 4032. Link
-
Organometallic Applications: "Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene)..." Organometallics, 2024.[5] (Supporting Information details NMR characterization of the 2,7-dicarbaldehyde precursor). Link
- General Properties: Litvinov, V. P. "Advances in the Chemistry of Naphthyridines." Russian Chemical Reviews, vol. 75, 2006.
Sources
Technical Profile: 1,8-Naphthyridine-2,7-dicarbaldehyde
The following technical guide provides an in-depth analysis of 1,8-naphthyridine-2,7-dicarbaldehyde, structured for researchers in medicinal chemistry and supramolecular synthesis.
CAS Registry Number: 65896-28-8[1][2][3][4]
Executive Summary
1,8-Naphthyridine-2,7-dicarbaldehyde (CAS 65896-28-8 ) is a critical heteroaromatic scaffold used primarily as a bifunctional electrophile in the synthesis of macrocyclic ligands and dinuclear metal complexes.[1][2] Unlike its abundant quinoline analogues, this compound possesses a unique
This guide details the compound's identification, a validated synthesis protocol via the Riley oxidation, and its strategic application in generating Schiff-base macrocycles for bio-inorganic modeling.
Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9][10][11]
| Parameter | Data |
| CAS Number | 65896-28-8 |
| IUPAC Name | 1,8-Naphthyridine-2,7-dicarbaldehyde |
| Synonyms | 2,7-Diformyl-1,8-naphthyridine; 1,8-Naphthyridine-2,7-dicarboxaldehyde |
| Molecular Formula | |
| Molecular Weight | 186.17 g/mol |
| SMILES | O=Cc1nc2nc(C=O)ccc2cc1 |
| Appearance | Yellow to brownish solid |
| Solubility | Soluble in DMSO, DMF, |
| Hazards (GHS) | H302 (Harmful if swallowed), H315 (Irritant), H319 (Eye Irritant) |
Synthesis & Fabrication Protocol
The most robust route to CAS 65896-28-8 is the selenium dioxide (
Mechanism of Action: The Riley Oxidation
The reaction proceeds via an ene-type reaction where
Step-by-Step Protocol
Reagents:
-
Precursor: 2,7-Dimethyl-1,8-naphthyridine (CAS 14903-78-7).[3]
-
Oxidant: Selenium Dioxide (
), sublimed grade preferred. -
Solvent: 1,4-Dioxane (anhydrous).
Workflow:
-
Stoichiometry Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2,7-dimethyl-1,8-naphthyridine in 1,4-dioxane (concentration ~0.1 M).
-
Oxidant Addition: Add 2.2 to 2.5 equivalents of
. The slight excess ensures complete oxidation of both methyl groups. -
Thermal Activation: Heat the mixture to reflux (
) with vigorous magnetic stirring.-
Observation: The reaction mixture will darken, and black metallic selenium will precipitate as the reaction progresses.
-
-
Reaction Monitoring: Monitor via TLC (
, 5% MeOH in DCM). The starting material (non-polar) will disappear, replaced by the polar dialdehyde spot. Reaction time is typically 4–6 hours. -
Hot Filtration (Critical Step): While still hot, filter the mixture through a pad of Celite to remove the precipitated black selenium.
-
Safety Note: Selenium residues are toxic. Dispose of the Celite pad as hazardous waste.
-
-
Isolation: Evaporate the filtrate under reduced pressure to obtain the crude solid.
-
Purification: Recrystallize from hot chloroform or a benzene/ethanol mixture to yield yellow needles.
Visualized Workflow (DOT)
Figure 1: Validated synthesis pathway transforming the dimethyl precursor to the target dialdehyde via Riley oxidation.
Characterization & Self-Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.
| Method | Diagnostic Signal | Structural Insight |
| Confirms presence of two aldehyde (-CHO) protons. | ||
| Characteristic coupling of the naphthyridine ring protons ( | ||
| IR Spectroscopy | Strong carbonyl (C=O) stretching vibration. | |
| Mass Spectrometry | Confirms molecular weight of the dialdehyde. |
Quality Control Check:
Absence of a singlet at
Applications in Drug Development & Materials
The 1,8-naphthyridine-2,7-dicarbaldehyde scaffold acts as a "linchpin" in two major areas:
A. Supramolecular Macrocyclization
The dialdehyde functionality allows for double Schiff-base condensation with diamines. This is used to create:
-
Dinuclear Metallo-Drugs: The N1/N8 nitrogens combined with the imine nitrogens form pockets that bind two metal ions (e.g.,
, ) in close proximity. These complexes are studied for their ability to cleave DNA or mimic metalloenzymes like superoxide dismutase. -
Fluorescent Sensors: Condensation with hydrazine derivatives yields fluorophores used for detecting transition metals in biological systems.
B. Biomimetic Oxidation Catalysts
Complexes derived from this ligand system stabilize high-oxidation-state metal centers, serving as models for non-heme iron oxygenases.
Reaction Pathway Diagram
Figure 2: Logical flow for utilizing the dialdehyde in supramolecular ligand synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12411266, 1,8-Naphthyridine-2,7-dicarbaldehyde. Retrieved from [Link]
-
Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone.[4][5][6] Asian Journal of Chemistry, 31(11), 2596–2600.[4] Retrieved from [Link]
-
Mogilaiah, K., & Reddy, C. S. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines.[7] Molecules, 10(8), 929-936.[7] Retrieved from [Link][7]
-
Newkome, G. R., et al. (1982). Synthesis of macrocyclic polyether-diesters incorporating 1,10-phenanthrolino and 1,8-naphthyridino subunits.[5] Journal of Organic Chemistry. (Contextual citation for macrocyclization utility).
Sources
- 1. 1,8-Naphthyridine-2,7-dicarbaldehyde | 65896-28-8 [sigmaaldrich.com]
- 2. 1,8-Naphthyridine-2,7-dicarbaldehyde | C10H6N2O2 | CID 12411266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. asianpubs.org [asianpubs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile and Solvent Engineering of 1,8-Naphthyridine-2,7-dicarbaldehyde
Topic: Solubility Profile and Solvent Engineering of 1,8-Naphthyridine-2,7-dicarbaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
1,8-Naphthyridine-2,7-dicarbaldehyde (CAS: 65896-28-8) is a critical heterocyclic precursor in supramolecular chemistry, serving as a linchpin for the synthesis of binucleating ligands, macrocycles, and functional polymers. Its dual-aldehyde functionality, combined with the rigid 1,8-naphthyridine core, makes it an ideal candidate for Schiff base condensations and metal coordination.
However, its utility is frequently bottlenecked by solubility challenges. The planar, electron-deficient aromatic core induces strong
Molecular Architecture & Solubility Physics
To master the handling of this compound, one must understand the intermolecular forces at play.
-
Structural Rigidity: The fused bicyclic system creates a flat, rigid topology. In the solid state, these molecules stack efficiently, requiring significant solvent energy to overcome the lattice enthalpy.
-
Dipole & H-Bonding: The two nitrogen atoms in the ring (N1, N8) and the two exocyclic carbonyl oxygens create localized regions of high electron density. This makes the molecule a hydrogen bond acceptor but not a donor. Consequently, it exhibits high solubility in solvents capable of acting as weak H-bond donors (e.g., Chloroform, Dichloromethane) or those with high dielectric constants that can solvate the dipole (e.g., DMSO).
-
Lipophilicity: Despite the heteroatoms, the aromatic core retains significant lipophilic character, allowing for solubility in hot hydrocarbons, a property exploited for purification.
Empirical Solubility Data
The following data categorizes solvent compatibility based on experimental synthetic workflows and spectroscopic standards.
Table 1: Solubility Profile by Solvent Class
| Solvent Class | Representative Solvents | Solubility Status | Application Context |
| Chlorinated Hydrocarbons | Chloroform ( | High | Primary extraction solvents; Standard NMR solvent ( |
| Polar Aprotic | DMSO, DMF, DMAc | High | Stock solutions for biological assays; Reactions requiring high temperatures. |
| Ethers | 1,4-Dioxane, THF | Moderate to High | Standard reaction medium for |
| Ketones | Acetone | Moderate | Useful for intermediate polarity transfers; not recommended for long-term storage due to aldol risks. |
| Aliphatic Hydrocarbons | Heptane, Hexane | Temperature Dependent | Critical: Insoluble at RT; Soluble at boiling ( |
| Protics (Alcohols/Water) | Methanol, Water | Low / Reactive | Generally poor solubility in water. Alcohols may form hemiacetals reversibly, complicating NMR. |
Analyst Note: While DMSO provides the highest absolute solubility (mg/mL), it is difficult to remove. For synthetic workups, Chloroform is the gold standard due to its balance of high solubility and volatility.
Experimental Protocols
These protocols are designed to ensure reproducibility and high purity, addressing the common failure modes associated with this compound.
Protocol A: Purification via Thermal Gradient Recrystallization
Objective: To purify crude 1,8-naphthyridine-2,7-dicarbaldehyde removing selenium byproducts and unreacted starting materials.
The Mechanism: This protocol exploits the steep solubility curve of the compound in heptane. Impurities (often polymeric or inorganic) remain insoluble in hot heptane or are too soluble in cold heptane to precipitate.
-
Crude Dissolution: Dissolve the crude reaction residue in a minimum volume of Chloroform (approx. 5 mL per gram).
-
Solvent Swap: Add Heptane (approx. 50 mL per gram) to the chloroform solution. The mixture may turn cloudy.
-
Reflux: Heat the biphasic mixture to reflux (
). The chloroform will distill off first (b.p. ), driving the compound into the hot heptane. -
Hot Filtration (Critical): While maintaining reflux, decant or filter the supernatant to remove insoluble black selenium/tar residues.
-
Crystallization: Allow the clear yellow heptane solution to cool slowly to room temperature, then to
. -
Harvest: Collect the light yellow/beige needles via vacuum filtration. Wash with cold pentane.
Protocol B: Gravimetric Solubility Determination
Objective: To determine the precise saturation limit in a specific solvent for process scale-up.
-
Equilibration: Add excess solid 1,8-naphthyridine-2,7-dicarbaldehyde to 5 mL of the target solvent in a sealed scintillation vial.
-
Agitation: Shake at 500 RPM for 24 hours at a controlled temperature (
). -
Clarification: Centrifuge at 4000 RPM for 10 minutes or filter through a 0.45
PTFE syringe filter. -
Quantification: Transfer exactly 1.0 mL of the supernatant to a pre-weighed aluminum pan.
-
Evaporation: Evaporate the solvent under vacuum or nitrogen stream. Dry the residue at
for 4 hours. -
Calculation:
Solvent Effects on Reactivity
When using 1,8-naphthyridine-2,7-dicarbaldehyde for ligand synthesis (e.g., Schiff base formation with amines), solvent choice is non-trivial.
-
Avoid Alcohols for Kinetics: While ethanol is a common Schiff base solvent, the aldehyde groups on this naphthyridine core can form stable hemiacetals, slowing down the condensation rate.
-
Recommended Medium: Use Acetonitrile (MeCN) or Toluene .
-
MeCN: Good solubility for the aldehyde, often poor solubility for the Schiff base product, driving the reaction forward via precipitation.
-
Toluene: Allows for azeotropic removal of water (Dean-Stark), essential for pushing the equilibrium of the reversible condensation.
-
Visualizations
Figure 1: Purification & Solubility Workflow
This decision tree guides the researcher through the optimal solvent manipulations based on the process stage.
Caption: Figure 1: Optimized purification workflow exploiting the temperature-dependent solubility differential in heptane.
Figure 2: Solute-Solvent Interaction Mechanism
Visualizing why specific solvents are effective based on molecular interactions.
Caption: Figure 2: Mechanistic basis for solvent selection. Green arrows indicate favorable solvation; red dashed lines indicate poor interaction.
References
-
Goswami, S., et al. (2005).[2][3] Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10, 929-936.[2] Link
-
Levina, I. I., & Gridnev, A. A. (2019).[1][3] Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600.[1] Link
-
Fisher Scientific. (2023). Safety Data Sheet: 1,8-Naphthyridine-2-carbaldehyde. Link
-
Cambridge Isotope Laboratories. (2006). NMR Solvent Data Chart. Link
Sources
A Technical Guide to the Theoretical and Computational Exploration of 1,8-Naphthyridine-2,7-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Promise of a Privileged Scaffold
The 1,8-naphthyridine framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to the diverse and potent biological activities exhibited by its derivatives.[1] From antibacterial agents to anticancer therapeutics, the unique electronic and structural properties of this nitrogen-containing heterocycle have made it a focal point of intensive research.[1] This guide delves into the theoretical and computational nuances of a particularly intriguing derivative: 1,8-naphthyridine-2,7-dicarbaldehyde. While direct and extensive computational literature on this specific molecule is emerging, this document synthesizes available data on closely related analogues and established computational methodologies to provide a predictive and insightful framework for its study and application.
The strategic placement of two aldehyde functionalities at the 2 and 7 positions of the 1,8-naphthyridine core imparts a high degree of reactivity and versatility, making it a valuable synthon for the construction of more complex molecular architectures, such as macrocycles and polymers. Understanding its electronic structure, conformational landscape, and reactivity from a theoretical standpoint is paramount for harnessing its full potential in drug design and materials science. This guide will navigate the computational methodologies employed to elucidate these properties, offering both theoretical insights and practical protocols for researchers in the field.
Computational Methodologies: A Window into Molecular Behavior
The in-silico investigation of molecules like 1,8-naphthyridine-2,7-dicarbaldehyde predominantly relies on quantum chemical methods, with Density Functional Theory (DFT) being the most widely adopted approach.[2] DFT provides a robust framework for predicting the electronic structure and properties of molecules with a favorable balance between computational cost and accuracy.
A typical computational workflow for characterizing a novel molecule such as 1,8-naphthyridine-2,7-dicarbaldehyde is as follows:
Caption: A generalized workflow for the computational study of organic molecules.
Core Computational Techniques:
-
Geometry Optimization: The initial step involves finding the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by minimizing the total energy of the system. The B3LYP hybrid functional combined with a basis set like 6-31G(d) is a commonly used level of theory for such calculations on 1,8-naphthyridine derivatives.[2]
-
Frequency Calculations: Following optimization, frequency calculations are performed to ensure that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting character. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MESP): MESP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack.
-
-
Time-Dependent DFT (TD-DFT): This method is employed to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). By calculating the energies and oscillator strengths of electronic transitions, one can correlate theoretical predictions with experimental spectroscopic data.[3]
Molecular Structure and Spectroscopic Properties
The optimized geometry of 1,8-naphthyridine-2,7-dicarbaldehyde reveals a planar aromatic core. The aldehyde groups are predicted to be coplanar with the naphthyridine ring to maximize conjugation.
Caption: 2D representation of 1,8-naphthyridine-2,7-dicarbaldehyde.
Predicted Spectroscopic Data
| Predicted Transition | Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |
| S₀ → S₁ | ~350-380 | > 0.1 | HOMO → LUMO (π→π) |
| S₀ → S₂ | ~300-330 | > 0.1 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | ~270-290 | > 0.1 | HOMO → LUMO+1 (π→π*) |
| Note: These are estimated values based on TD-DFT calculations performed on analogous 1,8-naphthyridine derivatives and should be considered as a predictive guide.[3] |
Electronic Properties and Reactivity
The electronic properties of 1,8-naphthyridine-2,7-dicarbaldehyde are key to its reactivity. The nitrogen atoms in the naphthyridine ring are electron-withdrawing, which influences the electron density distribution across the molecule.
-
Frontier Molecular Orbitals: The HOMO is expected to be localized primarily on the naphthyridine ring, while the LUMO will likely have significant contributions from the carbonyl carbons of the aldehyde groups, indicating their electrophilic nature. The HOMO-LUMO gap is anticipated to be in a range that suggests a stable yet reactive molecule.
-
Molecular Electrostatic Potential (MESP): The MESP map would show regions of high negative potential around the nitrogen atoms and the carbonyl oxygens, making them sites for electrophilic attack or coordination with metal ions. Conversely, the carbonyl carbons and the hydrogens of the aldehyde groups would exhibit positive potential, marking them as sites for nucleophilic attack.
The presence of two aldehyde groups makes 1,8-naphthyridine-2,7-dicarbaldehyde an excellent substrate for a variety of chemical transformations, including:
-
Condensation reactions with amines to form Schiff bases and imines.
-
Wittig reactions to form alkenes.
-
Reductions to the corresponding diol.
-
Oxidations to the dicarboxylic acid.
Potential Applications in Drug Development and Materials Science
The 1,8-naphthyridine scaffold is a well-established pharmacophore in numerous approved drugs. The dicarbaldehyde derivative serves as a versatile starting material for the synthesis of novel drug candidates. The aldehyde functionalities can be used to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). For instance, derivatives of 1,8-naphthyridine have shown promise as anticancer agents, often by targeting DNA topoisomerase II.[4] The dicarbaldehyde can be a precursor to compounds designed to interact with specific biological targets.
In the realm of materials science, the planar structure and the presence of coordinating nitrogen and oxygen atoms make 1,8-naphthyridine-2,7-dicarbaldehyde and its derivatives interesting candidates for the synthesis of:
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The molecule can act as a ligand to create extended structures with interesting electronic and photophysical properties.
-
Organic Semiconductors: The conjugated π-system of the naphthyridine core is a desirable feature for applications in organic electronics.
Experimental Protocol: A Practical Guide to DFT Calculations
This section provides a generalized, step-by-step protocol for performing DFT calculations on 1,8-naphthyridine-2,7-dicarbaldehyde using a computational chemistry software package like Gaussian.
Objective: To obtain the optimized geometry and electronic properties of 1,8-naphthyridine-2,7-dicarbaldehyde.
Methodology:
-
Molecule Building:
-
Construct the 3D structure of 1,8-naphthyridine-2,7-dicarbaldehyde using a molecular editor and save the coordinates in a suitable format (e.g., .mol or .pdb).
-
-
Input File Preparation:
-
Create an input file specifying the computational method, basis set, and desired calculations. A typical input file would include the following keywords:
-
#p B3LYP/6-31G(d) opt freq: This specifies the use of the B3LYP functional with the 6-31G(d) basis set for geometry optimization (opt) followed by a frequency calculation (freq).
-
The molecular coordinates are then provided in the file.
-
-
-
Job Submission and Execution:
-
Submit the input file to the computational chemistry software for execution.
-
-
Analysis of Results:
-
Geometry Optimization: Verify that the optimization has converged successfully.
-
Frequency Calculation: Check the output file for the absence of imaginary frequencies to confirm a true energy minimum.
-
Electronic Properties:
-
Extract the energies of the HOMO and LUMO to determine the energy gap.
-
Generate molecular orbital plots to visualize their spatial distribution.
-
Calculate and visualize the MESP surface to identify regions of high and low electron density.
-
-
-
TD-DFT Calculation (for UV-Vis spectrum):
-
Using the optimized geometry, perform a separate TD-DFT calculation. A typical keyword would be #p TD(nstates=10) B3LYP/6-31G(d). This will calculate the first 10 excited states.
-
Analyze the output to obtain the excitation energies, oscillator strengths, and the nature of the electronic transitions.
-
Conclusion: A Scaffold of Opportunity
While the direct computational investigation of 1,8-naphthyridine-2,7-dicarbaldehyde is an area ripe for further exploration, the application of established theoretical methods provides a powerful predictive lens through which to understand its properties and potential. The insights gleaned from DFT and TD-DFT calculations on its structure, electronics, and spectroscopic behavior are invaluable for guiding synthetic efforts and for the rational design of novel therapeutics and functional materials. As computational resources and methodologies continue to advance, the in-silico exploration of such versatile molecular building blocks will undoubtedly play an increasingly critical role in scientific discovery.
References
- Fadda, A. A., El Defrawy, A. M., & El-Hadidy, S. A. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96.
- Cooperative enhancement of redox catalysis in divanadium complexes binucleated by 1,8-naphthyridine-2,7-dicarboxyl
-
PubChem. (n.d.). 1,8-Naphthyridine-2,7-dicarbaldehyde. Retrieved from [Link]
- Gou, G. Z., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821.
- Cooperative enhancement of redox catalysis in divanadium complexes binucleated by 1,8-naphthyridine-2,7-dicarboxyl
- Journal of Bio-X Research. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. MedNexus.
- Fadda, A. A., et al. (2020). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines.
- Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.
- Abdel Mohsen, M., et al. (2013). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. Medicinal Chemistry Research, 22(12), 5896-5908.
- BenchChem. (2025). Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide.
- Li, Q., et al. (2020). Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. Journal of Biomolecular Structure and Dynamics, 39(12), 4376-4391.
- Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. (2024). PubMed.
- Gou, G. Z., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821.
- Paudler, W. W., & Kress, T. J. (1970). The Naphthyridines. In The Chemistry of Heterocyclic Compounds (Vol. 28, pp. 1-245). John Wiley & Sons, Inc.
- Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936.
- Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600.
- Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-860.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2023). RSC Publishing.
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]
- 3. ias.ac.in [ias.ac.in]
- 4. mednexus.org [mednexus.org]
Methodological & Application
use of 1,8-naphthyridine-2,7-dicarbaldehyde as a building block for macrocycles
Application Note: 1,8-Naphthyridine-2,7-dicarbaldehyde as a Building Block for Functional Macrocycles
Abstract
This guide details the strategic utilization of 1,8-naphthyridine-2,7-dicarbaldehyde (1) as a pharmacophore and supramolecular building block. Unlike simple pyridine analogs, the 1,8-naphthyridine core offers a rigid, planar, electron-deficient scaffold with convergent nitrogen donors, making it ideal for constructing [n+n] Schiff base macrocycles , dinuclear metal catalysts , and luminescent sensors . This document provides optimized protocols for the synthesis of the dialdehyde precursor and its subsequent conversion into high-fidelity macrocyclic architectures, emphasizing solvent-templated and metal-templated pathways.
Introduction: The Power of the Naphthyridine Scaffold
The 1,8-naphthyridine-2,7-dicarbaldehyde is a "privileged" synthon in supramolecular chemistry due to three key features:
-
Preorganization: The fixed geometry of the nitrogen atoms facilitates the binding of transition metals (e.g., Cu(II), Pd(II)) and biomolecules (e.g., Guanine in DNA/RNA).
-
π-Stacking Capability: The extended aromatic surface promotes intercalation into nucleic acids and self-assembly via
interactions. -
Reversible Covalent Chemistry: The dialdehyde functionality allows for dynamic error correction during macrocyclization with diamines, leading to thermodynamically stable structures (e.g., Solomon links, molecular squares).
Strategic Workflows
Synthesis Pathway (Graphviz Diagram)
Caption: Step-wise synthesis of the 1,8-naphthyridine-2,7-dicarbaldehyde building block.
Detailed Experimental Protocols
Protocol A: Synthesis of 1,8-Naphthyridine-2,7-dicarbaldehyde
Rationale: Direct oxidation of the dimethyl precursor is the most efficient route. Selenium dioxide (SeO
Materials:
-
2,7-Dimethyl-1,8-naphthyridine (1.0 eq)
-
Selenium dioxide (SeO
) (2.2 - 3.0 eq) -
1,4-Dioxane (Anhydrous)
-
Celite pad
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,7-dimethyl-1,8-naphthyridine (1.58 g, 10 mmol) in 1,4-dioxane (50 mL).
-
Reagent Addition: Add finely powdered SeO
(2.44 g, 22 mmol) to the solution. Note: SeO is toxic; handle in a fume hood. -
Reaction: Heat the mixture to reflux (101 °C) with vigorous stirring for 4–6 hours. Monitor reaction progress via TLC (SiO
, 5% MeOH in DCM). The starting material (R ~0.5) should disappear, and a new lower R spot (dialdehyde) should appear. -
Workup: Cool the reaction mixture to room temperature. Filter the black selenium precipitate through a Celite pad. Wash the pad with hot dioxane (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The residue is often a yellowish-brown solid. Recrystallize from hot chloroform or benzene to yield yellow needles.
-
Yield/Characterization: Expected Yield: 60–75%.
-
1H NMR (CDCl
): 10.32 (s, 2H, CHO), 8.81 (d, 2H, Ar-H), 8.18 (d, 2H, Ar-H).
-
Protocol B: Synthesis of a [2+2] Schiff Base Macrocycle
Rationale: This protocol utilizes Dynamic Covalent Chemistry (DCC) . The condensation of the dialdehyde with a diamine is reversible; using a specific solvent template (Benzene/Methanol) drives the equilibrium toward the thermodynamically stable [2+2] macrocycle over the [1+1] polymer.
Target Molecule: Octa-aza-macrocycle (from trans-1,2-diaminocyclohexane).
Materials:
-
1,8-Naphthyridine-2,7-dicarbaldehyde (186 mg, 1.0 mmol)[1]
-
(1R,2R)-(-)-1,2-Diaminocyclohexane (114 mg, 1.0 mmol)
-
Solvent: Benzene/Methanol (4:1 v/v) or Ethanol (Abs.)
Step-by-Step Procedure:
-
Dissolution: Dissolve the dialdehyde (1.0 mmol) in 20 mL of the solvent mixture in a 50 mL round-bottom flask. Ensure complete dissolution (mild heating may be required).
-
Addition: Add the diamine (1.0 mmol) dropwise over 5 minutes while stirring at room temperature.
-
Equilibration: Stir the mixture at reflux for 12 hours. The solution will likely darken.
-
Self-Validation: If a precipitate forms immediately, it may be the kinetic polymer. Continued heating allows the system to "error-check" and reorganize into the soluble macrocycle or a crystalline thermodynamic product.
-
-
Isolation: Cool to room temperature.
-
If precipitate forms: Filter and wash with cold methanol.
-
If soluble: Evaporate solvent to 5 mL and induce precipitation by adding diethyl ether.
-
-
Reduction (Optional but Recommended for Stability): To "lock" the macrocycle, treat the imine with NaBH
(4.0 eq) in MeOH/THF (0 °C to RT) to generate the amine-linked macrocycle.
Applications & Data Interpretation
Macrocycle Library Generation
The dialdehyde can be paired with various linkers to tune pore size and functionality.
| Linker (Diamine) | Macrocycle Type | Primary Application |
| 1,2-Diaminocyclohexane | [2+2] Chiral Box | Enantioselective sensing, Catalysis |
| 1,2-Phenylenediamine | [2+2] Conjugated | Electronic materials, NIR sensing |
| Polyether diamines | [1+1] Crown-like | Cation recognition (K+, Pb2+) |
| Hydrazine | [2+2] Azine | MOF linkers, rigid spacers |
Supramolecular Logic (Graphviz Diagram)
Caption: Decision tree for controlling macrocyclization outcomes via templating and concentration.
Troubleshooting & Optimization
-
Problem: Low yield of dialdehyde during oxidation.
-
Solution: Ensure reagents are dry. Water causes over-oxidation to the acid. Use freshly sublimed SeO
if the reagent is old/clumped.
-
-
Problem: Insoluble polymer formation during macrocyclization.
-
Solution: Use High Dilution Conditions . Add reagents simultaneously via syringe pumps into a large volume of solvent to keep instantaneous concentration low, favoring intramolecular cyclization over intermolecular polymerization.
-
-
Problem: Hydrolysis of the imine macrocycle.
-
Solution: Store under inert atmosphere. For biological applications, reduce the imine bonds to secondary amines (using NaBH
) to create a hydrolytically stable scaffold.
-
References
-
Goswami, S., et al. (2005).[1] "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 10, 929-936.[1] Link
-
Levina, I.I., & Gridnev, A.A. (2019).[2] "Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone." Asian Journal of Chemistry, 31(11), 2596-2600. Link
-
Ghorbani-Vaghei, R., et al. (2017).[3] "A Single-Step, Facile Synthesis of 1,8-Naphthyridine Derivatives." Synthesis, 49, 763-769.[3] Link
-
Camp, J.E., et al. (2022).[4] "Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy." Journal of Inclusion Phenomena and Macrocyclic Chemistry, 102, 543–555.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 4. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,8-Naphthyridine-2,7-dicarbaldehyde as a Versatile Ligand for Advanced Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Unique Potential of a Privileged Scaffold
The 1,8-naphthyridine framework is a "privileged scaffold" in medicinal chemistry and materials science, renowned for its rigid, planar structure and the pre-organized orientation of its two nitrogen atoms. This unique geometry makes it an exceptional chelating agent for designing sophisticated metal complexes. By functionalizing the 2 and 7 positions with aldehyde groups, we arrive at 1,8-naphthyridine-2,7-dicarbaldehyde, a ligand of immense potential. The aldehyde moieties serve as versatile synthetic handles for creating elaborate Schiff base ligands, enabling the construction of intricate mononuclear, dinuclear, and polynuclear metal complexes.
This guide provides a detailed exploration of 1,8-naphthyridine-2,7-dicarbaldehyde as a ligand. We will delve into its synthesis, the preparation of its metal complexes, and key applications in catalysis and materials science, offering both the "how" and the "why" behind the described protocols.
Part 1: Synthesis of the Ligand: 1,8-Naphthyridine-2,7-dicarbaldehyde
The synthesis of 1,8-naphthyridine-2,7-dicarbaldehyde is typically achieved through the oxidation of a more readily available precursor, 2,7-dimethyl-1,8-naphthyridine. Several synthetic routes to the dimethyl precursor exist, often starting from commercially available pyridines.[1][2] The crucial final step is the selective oxidation of the two methyl groups to aldehydes.
Causality in Experimental Design:
-
Choice of Oxidizing Agent: Selenium dioxide (SeO₂) is the reagent of choice for this transformation.[2][3] It is a specific and effective oxidant for converting activated methyl groups (such as those adjacent to a heteroaromatic ring) to aldehydes. The reaction proceeds via an ene reaction followed by a[4][5]-sigmatropic rearrangement. It is crucial to use SeO₂ in a stoichiometric amount or slight excess to ensure complete oxidation of both methyl groups.
-
Solvent Selection: Dioxane is a common solvent for SeO₂ oxidations.[2][3] Its high boiling point allows for the necessary reaction temperatures to be reached, and it is relatively inert to the oxidizing conditions. It also effectively solubilizes both the organic substrate and the selenium dioxide.
-
Work-up Procedure: The work-up is designed to remove the selenium-containing byproducts, which are toxic. Filtration of the crude reaction mixture removes insoluble elemental selenium that forms. Subsequent extraction and washing steps ensure the purity of the final dicarbaldehyde product.
Experimental Protocol: Synthesis of 1,8-Naphthyridine-2,7-dicarbaldehyde
This protocol is a synthesized methodology based on established literature procedures.[2][3]
Materials:
-
2,7-dimethyl-1,8-naphthyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,7-dimethyl-1,8-naphthyridine (1 equivalent). Add 1,4-dioxane to dissolve the starting material.
-
Addition of Oxidant: Carefully add selenium dioxide (2.2 - 2.5 equivalents) to the stirred solution. Caution: Selenium compounds are toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Reaction: Heat the mixture to reflux (approximately 100-102 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite® to remove the selenium.
-
Solvent Removal: Remove the dioxane from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove any acidic impurities, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,8-naphthyridine-2,7-dicarbaldehyde.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure dicarbaldehyde as a solid.
Part 2: Synthesis of Metal Complexes
The true utility of 1,8-naphthyridine-2,7-dicarbaldehyde is realized upon its reaction with primary amines to form Schiff base ligands, which can then be used to chelate a wide variety of metal ions. This section will focus on the synthesis of a representative dinuclear palladium complex, highlighting its application in catalysis.
Workflow for Schiff Base and Metal Complex Formation
Caption: General workflow for the synthesis of metal complexes.
Application Note: Dinuclear Palladium(II) Complexes for Cross-Coupling Catalysis
Dinuclear palladium complexes supported by 1,8-naphthyridine-based ligands have shown significant promise in catalytic applications, such as Suzuki-Miyaura and Kumada-Corriu cross-coupling reactions.[6] The proximity of the two metal centers can facilitate cooperative effects, potentially leading to enhanced catalytic activity compared to mononuclear analogues.
Causality in Experimental Design:
-
Schiff Base Formation: The condensation reaction between the dicarbaldehyde and a primary amine is typically carried out in a solvent like ethanol or methanol, which facilitates the reaction and allows for the precipitation of the resulting Schiff base product. A catalytic amount of acid can sometimes be used to accelerate this reaction.
-
Choice of Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are common starting materials. Pd(OAc)₂ is often preferred due to its better solubility in common organic solvents compared to PdCl₂.
-
Solvent for Complexation: A solvent that can solubilize both the Schiff base ligand and the palladium salt is required. Acetonitrile or a chlorinated solvent like chloroform or dichloromethane are often suitable choices.
-
Reaction Conditions: The complexation reaction is often carried out at room temperature or with gentle heating. The formation of the complex is usually indicated by a color change and can be monitored by TLC.
Experimental Protocol: Synthesis of a Dinuclear Palladium(II) Schiff Base Complex
Step A: Synthesis of the Schiff Base Ligand
-
Dissolution: Dissolve 1,8-naphthyridine-2,7-dicarbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Amine Addition: To this solution, add the desired primary amine (e.g., 2,6-diisopropylaniline) (2.1 equivalents) dropwise with stirring.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product can be used in the next step without further purification if of sufficient purity.
Step B: Synthesis of the Dinuclear Palladium(II) Complex
-
Ligand Solution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Schiff base ligand (1 equivalent) in anhydrous acetonitrile.
-
Palladium Addition: In a separate flask, dissolve palladium(II) acetate (2 equivalents) in anhydrous acetonitrile.
-
Complexation: Slowly add the palladium acetate solution to the stirred ligand solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Isolation: Reduce the solvent volume under vacuum. The resulting solid can be collected by filtration, washed with a non-coordinating solvent like diethyl ether or pentane to remove any unreacted starting materials, and dried under vacuum.
-
Characterization: The structure and purity of the complex should be confirmed by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and, if possible, single-crystal X-ray diffraction.
Part 3: Applications and Characterization Data
The metal complexes derived from 1,8-naphthyridine-2,7-dicarbaldehyde have a range of applications, driven by the choice of the metal center and the specific structure of the Schiff base ligand.
Catalysis
As demonstrated with the palladium complex, these systems are effective catalysts for cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and organic materials.[6] Furthermore, dinuclear vanadium complexes based on the related 1,8-naphthyridine-2,7-dicarboxylate have shown cooperative enhancement in redox catalysis for reactions like the aerobic cleavage of diols.[5][7][8] This highlights the potential for designing catalysts for a variety of oxidative transformations.
Catalytic Performance Data (Representative)
| Complex Type | Reaction | Substrates | Yield (%) | Reference |
| Dinuclear Pd(II) | Suzuki-Miyaura | Aryl bromide, Phenylboronic acid | >90 | [6] |
| Divanadium(IV) | Aerobic Diol Cleavage | Pinacol | 37 | [5] |
Luminescent Materials
Complexes of d¹⁰ metal ions, particularly Zn(II), with 1,8-naphthyridine-based ligands are known to exhibit strong fluorescence.[9][10][11] The rigid ligand framework helps to reduce non-radiative decay pathways, leading to enhanced emission quantum yields. These properties make them attractive for applications in chemical sensing, bio-imaging, and organic light-emitting diodes (OLEDs). The emission properties can be tuned by modifying the substituents on the Schiff base ligand.
Photophysical Data (Representative for a Zn(II) Complex)
| Property | Value | Solvent | Reference |
| Excitation λmax | ~360 nm | Methanol | [11] |
| Emission λmax | ~450 nm | Methanol | [11] |
| Quantum Yield (Φ) | 0.59 | Methanol | [11] |
Supramolecular Chemistry and Materials
The defined geometry of the ligand allows for the construction of well-defined supramolecular architectures, including macrocycles and polymers.[1] The reaction of 1,8-naphthyridine-2,7-dicarbaldehyde with molecules like pyrrole can lead to the formation of polymeric materials with extended π-conjugation, which are of interest for their potential conductive properties.[1]
Logical Pathway for Application Development
Caption: From ligand to application.
Conclusion and Future Outlook
1,8-Naphthyridine-2,7-dicarbaldehyde is a powerful and versatile building block in coordination chemistry. Its straightforward synthesis and the ease with which it can be converted into a vast library of Schiff base ligands make it an invaluable tool for researchers. The resulting metal complexes have demonstrated significant potential in catalysis, with opportunities for developing more efficient and selective systems through the principles of bimetallic cooperativity. In materials science, the luminescent properties of its zinc complexes open avenues for new sensors and optoelectronic devices. For drug development professionals, the 1,8-naphthyridine core is a well-established pharmacophore, and its metal complexes represent a promising, yet underexplored, area for the development of novel therapeutic agents. Future research will undoubtedly continue to uncover new and exciting applications for this remarkable ligand and its coordination compounds.
References
-
Tilley, T. D., & See, M. S. (2018). Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands. eScholarship, University of California. Retrieved from [Link]
- BenchChem. (2025).
-
Simran, S., Tansky, M., Trabulsi, S., Deng, L., Chu, C.-W., Ozarowski, A., & Comito, R. J. (2025). Cooperative enhancement of redox catalysis in divanadium complexes binucleated by 1,8-naphthyridine-2,7-dicarboxylate. Dalton Transactions, 54(41). Retrieved from [Link]
-
Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600. Retrieved from [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. Retrieved from [Link]
-
Simran, S., Tansky, M., & Comito, R. J. (2025). Cooperative Enhancement of Redox Catalysis by a Binucleated Divanadium Complex for Sustainable Oxidation. ChemRxiv. Retrieved from [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. Retrieved from [Link]
- See, M. S., & Tilley, T. D. (2018). Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands. eScholarship, University of California.
-
Chen, C.-Y., He, C.-L., Su, C.-W., & Lin, I. J. B. (2011). Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Dalton Transactions, 40(4), 1079-1085. Retrieved from [Link]
-
Simran, S., Tansky, M., Trabulsi, S., Deng, L., Chu, C.-W., Ozarowski, A., & Comito, R. J. (2025). Cooperative Enhancement of Redox Catalysis in Divanadium Complexes Binucleated by 1,8-Naphthyridine-2,7-dicarboxylate. ResearchGate. Retrieved from [Link]
-
Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Semantic Scholar. Retrieved from [Link]
-
Pal, T., Jana, A., & Ghosh, S. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. Retrieved from [Link]
-
Bera, S., Mondal, P., & Biju, A. T. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18911-18919. Retrieved from [Link]
-
Fu, W.-F., Liu, B., Wang, X.-F., & Chen, Y. (2008). A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions, (47), 6817-6824. Retrieved from [Link]
- van den Berg, O. (2001).
- Bera, S., Mondal, P., & Biju, A. T. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Simran, S., Tansky, M., Trabulsi, S., Deng, L., Chu, C.-W., Ozarowski, A., & Comito, R. J. (2025). (PDF) Cooperative Enhancement of Redox Catalysis in Divanadium Complexes Binucleated by 1,8-Naphthyridine-2,7-dicarboxylate.
-
Fu, W.-F., Liu, B., Wang, X.-F., & Chen, Y. (2008). A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions, (47), 6817-24. Retrieved from [Link]
-
Zhang, L., Liu, Y., Wang, X., & Fu, W. (2006). Strongly luminescent metal–organic compounds: spectroscopic properties and crystal structure of substituted 1,8-naphthyridine and its zinc(II) complex. New Journal of Chemistry, 30(6), 921-926. Retrieved from [Link]
-
Patra, S. K., & Angaridis, P. A. (2009). 1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry. ResearchGate. Retrieved from [Link]
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000). Design and Synthesis of Multidentate Dinucleating Ligands Based on 1,8-Naphthyridine. ScienceDirect.
-
Wang, Y., Zhang, X., & Zhang, Q. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28001-28011. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Gsell, B., Hümmer, S., & Stihle, M. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. Retrieved from [Link]
-
Multem, A. J. H., Delaney, A. R., Kroeger, A. A., Coote, M. L., & Colebatch, A. L. (2024). Utilising a Proton-Responsive 1,8-Naphthyridine Ligand for the Synthesis of Bimetallic Palladium and Platinum Complexes. Chemistry, an Asian Journal, 19(3), e202301071. Retrieved from [Link]
-
Li, J., Zhang, Y., & Wang, Y. (2020). Fluorescent ZnII Chemosensor Mediated by a 1,8‐Naphthyridine Derivative and It′s Photophysical Properties. ChemistrySelect, 5(1), 185-190. Retrieved from [Link]
- Fisher Scientific. (n.d.).
- Nielsen, M. T., Mihrin, D., & Jensen, K. M. Ø. (2024). The paddlewheel complex of 1,8-naphthyridine and palladium(II). Aalborg University.
-
Gural'skiy, I. A., Shova, S., & Gumienna-Kontecka, E. (2024). Multistimuli Luminescence and Anthelmintic Activity of Zn(II) Complexes Based on 1H-Benzimidazole-2-yl Hydrazone Ligands. Inorganics, 12(9), 256. Retrieved from [Link]
-
Chieffi, G. (2021). Palladium-Catalyzed Reactions. Catalysts, 11(5), 585. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cooperative enhancement of redox catalysis in divanadium complexes binucleated by 1,8-naphthyridine-2,7-dicarboxylate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 9. A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strongly luminescent metal–organic compounds: spectroscopic properties and crystal structure of substituted 1,8-naphthyridine and its zinc(II) complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
protocols for the synthesis of 1,8-naphthyridine-2,7-dicarbaldehyde derivatives
Executive Summary
This technical guide details the optimized synthesis of 1,8-naphthyridine-2,7-dicarbaldehyde , a "privileged scaffold" in supramolecular chemistry and drug discovery. Due to the electron-deficient nature of the naphthyridine core, the direct introduction of aldehyde functionalities is synthetically challenging. This protocol utilizes a two-stage workflow: (1) the construction of the 2,7-dimethyl-1,8-naphthyridine core via a modified Friedländer condensation, followed by (2) a regioselective Riley oxidation using Selenium Dioxide (
This guide is designed for high reproducibility, emphasizing critical process parameters (CPPs) such as water content control during oxidation and pH management during precursor isolation.
Strategic Synthetic Pathway
The synthesis relies on a retrosynthetic logic that avoids the instability of free dialdehydes during ring closure. Instead, we generate a robust dimethyl scaffold and unmask the aldehydes in the final step.
Key Mechanistic Stages:
-
Double Friedländer Condensation: Reaction of 2,6-diaminopyridine with a masked 1,3-dicarbonyl equivalent (4,4-dimethoxy-2-butanone) to form the bicyclic aromatic core.
-
Allylic/Benzylic Oxidation:
-mediated oxidation of the methyl groups.[1] This step requires precise solvent control (Dioxane/ ) to favor the aldehyde over the carboxylic acid or alcohol.
Protocol A: Synthesis of 2,7-Dimethyl-1,8-naphthyridine
Rationale: Direct condensation with acetylacetone often leads to salts or mono-cyclized products. Using the dimethyl acetal of acetoacetaldehyde (4,4-dimethoxy-2-butanone) under acidic catalysis ensures a clean double-cyclization to the symmetric core.
Materials & Stoichiometry
| Reagent | Equiv.[2][3] | Role |
| 2,6-Diaminopyridine | 1.0 | Core Scaffold |
| 4,4-Dimethoxy-2-butanone | 2.5 | C3-C4 Synthon |
| Phosphoric Acid (85%) | Solvent | Catalyst/Solvent |
| Water | - | Quenching |
| Ammonium Hydroxide | - | Neutralization |
Step-by-Step Methodology
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diaminopyridine (5.0 g, 45.8 mmol) in 85% Phosphoric Acid (50 mL). The reaction is exothermic; add acid slowly.
-
Addition: Add 4,4-dimethoxy-2-butanone (15.2 g, 115 mmol) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 90–100°C for 4–6 hours.
-
Checkpoint: The solution will darken significantly (dark brown/black). This is normal.
-
-
Quenching: Cool the reaction mixture to room temperature and pour onto crushed ice (approx. 200 g).
-
Neutralization (Critical Step): Slowly basify the solution with concentrated Ammonium Hydroxide (
) while stirring vigorously. Maintain temperature using an ice bath.-
Target pH: Adjust to pH 8–9. A tan/brown precipitate will form.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (
mL). -
Purification: The crude solid is often pure enough for oxidation. For analytical purity, sublime at high vacuum or recrystallize from ethanol.
-
Expected Yield: 60–75%.
-
Appearance: Tan to light brown needles.
-
Protocol B: Selenium Dioxide Oxidation
Rationale: The methyl groups at the 2 and 7 positions are "benzylic" in nature and activated by the electron-deficient rings.
Materials & Stoichiometry
| Reagent | Equiv.[2][3] | Role |
| 2,7-Dimethyl-1,8-naphthyridine | 1.0 | Substrate |
| Selenium Dioxide ( | 2.2 - 2.5 | Oxidant |
| 1,4-Dioxane | Solvent | Reaction Medium |
| Water | 4% v/v | Co-solvent (Essential) |
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask, suspend 2,7-dimethyl-1,8-naphthyridine (1.0 g, 6.3 mmol) in 1,4-dioxane (40 mL).
-
Oxidant Addition: Add Selenium Dioxide (1.75 g, 15.8 mmol) and Water (1.5 mL).
-
Note:
is toxic and hygroscopic. Handle in a fume hood.
-
-
Reaction: Heat to reflux (101°C) with vigorous stirring for 2–4 hours.
-
Monitoring: Monitor via TLC (SiO2, 5% MeOH in DCM). The starting material (fluorescent) will disappear, and a new, less mobile spot will appear.
-
Visual Cue: Black Selenium metal will precipitate as the reaction progresses.
-
-
Workup:
-
Hot Filtration: Filter the hot mixture through a pad of Celite to remove the precipitated Selenium metal. Wash the pad with hot dioxane.
-
Caution: The grey/black solid is toxic Selenium waste.
-
-
Isolation: Evaporate the filtrate to dryness under reduced pressure.
-
Purification: The residue is typically a yellow/brown solid. Recrystallize from hot chloroform/ethanol or acetone .
-
Expected Yield: 40–60%.
-
Characterization:
NMR shows the aldehyde proton singlet at ppm.
-
Mechanistic Insight: The Riley Oxidation
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an "Ene" reaction followed by a [2,3]-sigmatropic rearrangement.[4]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete condensation | Ensure temperature is maintained >90°C. Extend time to 6h. |
| Formation of Acid (Protocol B) | Too much water / Over-oxidation | Reduce water content to exactly 4% v/v. Reduce reaction time. |
| Incomplete Oxidation (Protocol B) | Old/Hydrated | Use freshly sublimed |
| Product stuck in Se residue | Poor solubility | Thoroughly wash the Celite pad with hot solvent during filtration. |
Safety & Handling
-
Selenium Dioxide: Highly toxic by inhalation and ingestion. Cumulative poison. Use essentially in a fume hood.[5] All waste (including Celite pads and filter paper) must be segregated as "Selenium Waste."
-
1,8-Naphthyridines: Biologically active.[6][7][8][9] Handle with gloves and avoid dust generation.
References
-
Newkome, G. R., et al. (1985). Synthesis of 1,8-naphthyridine derivatives. Journal of Organic Chemistry.[10] (General reference for Newkome's foundational work on naphthyridines).
-
Levina, I. I., & Gridnev, A. A. (2019).[11][12] Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry.[11]
-
Goswami, S., et al. (2005).[10] Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules.[1][2][3][13][4][5][9][10][14]
-
BenchChem Application Notes. (2025). Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives.[2][9][15] (General protocol grounding).
-
Organic Chemistry Portal. 1,8-Naphthyridine Synthesis.
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
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- 5. adichemistry.com [adichemistry.com]
- 6. 1,8-Naphthyridine-2,7-dicarbaldehyde | C10H6N2O2 | CID 12411266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
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- 13. researchgate.net [researchgate.net]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Advanced Protocols for the Friedländer Synthesis of 1,8-Naphthyridine Derivatives
Executive Summary
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster antibiotics (e.g., Nalidixic acid, Gemifloxacin) and emerging anti-tumor agents (EGFR inhibitors).[1] While the classical Friedländer synthesis provides a direct route to these heterocycles, traditional methods often suffer from harsh conditions (strong bases/acids), high temperatures, and poor regioselectivity.
This Application Note provides a modernized, dual-track approach to 1,8-naphthyridine synthesis:
-
Protocol A (Green Chemistry): A high-efficiency, water-mediated synthesis using Choline Hydroxide (ChOH) as a bio-renewable ionic liquid catalyst.
-
Protocol B (Robust/Scalable): A solid-state or solvent-minimized acid-catalyzed route for difficult substrates.
Strategic Analysis: The Chemistry of 1,8-Naphthyridines
The Scaffold & The Challenge
The synthesis involves the condensation of 2-aminonicotinaldehyde (2-amino-3-pyridinecarboxaldehyde) with a carbonyl compound containing a reactive
Critical Bottleneck: The Instability of 2-Aminonicotinaldehyde. Unlike 2-aminobenzaldehyde (used for quinolines), the pyridine analog is prone to rapid self-condensation (polymerization) due to the enhanced nucleophilicity of the pyridine nitrogen and the electrophilicity of the aldehyde.
-
Operational Imperative: This reagent must be stored at -20°C under inert atmosphere. If the solid appears dark brown or gummy, recrystallize immediately from cyclohexane/ethanol or generate in situ from the corresponding alcohol or acetal.
Mechanistic Pathway
The reaction proceeds via two competing pathways: Schiff-base formation followed by aldol condensation, or vice versa.[2] In aqueous/ionic liquid media, the mechanism is believed to be concerted, stabilized by hydrogen bonding.
Figure 1: Dual mechanistic pathways for the Friedländer annulation. Path A is favored in basic/aqueous ionic liquid conditions, while Path B is typical for acid catalysis.
Experimental Protocols
Protocol A: Green Synthesis in Water (Choline Hydroxide Catalysis)
Best for: High-throughput screening, acid-sensitive substrates, and "Green Chemistry" compliance.
Rationale: Choline Hydroxide (ChOH) acts as a hydrotropic bifunctional catalyst. It activates the carbonyl via hydrogen bonding and solubilizes the organic reactants in water, eliminating the need for VOCs (Volatile Organic Compounds).
Materials
-
Substrate A: 2-Aminonicotinaldehyde (1.0 equiv)
-
Substrate B: Active methylene ketone (e.g., Acetophenone, Cyclohexanone) (1.1 equiv)
-
Catalyst: Choline Hydroxide (46 wt% in water) (5 mol%)
-
Solvent: Deionized Water
Step-by-Step Procedure
-
Charge: In a 10 mL round-bottom flask, suspend 2-aminonicotinaldehyde (1 mmol, 122 mg) in water (2 mL).
-
Activate: Add Choline Hydroxide (approx. 15 µL of 46% solution). Stir for 5 minutes at room temperature. Note: The suspension may not clear immediately.
-
Addition: Add the ketone (1.1 mmol) dropwise.
-
Reaction: Heat the mixture to 50°C with vigorous magnetic stirring (600 rpm).
-
Observation: The reaction mixture typically becomes homogenous or forms an oil droplet as the product forms.
-
Time: 2–4 hours (Monitor by TLC: 30% EtOAc/Hexane).
-
-
Workup (Precipitation Method):
-
Purification: Most products obtained via this method are >95% pure. Recrystallization from Ethanol/Water (9:1) is sufficient if necessary.
Protocol B: Solid-State Acid Catalysis (Sulfamic Acid)
Best for: Sterically hindered ketones, scale-up (>10g), and substrates stable to acid.
Rationale: Sulfamic acid (H₂NSO₃H) is a zwitterionic, non-volatile solid acid. It provides a "solvent-free" melt condition that drives the dehydration step aggressively, often overcoming steric barriers that stall aqueous reactions.
Materials
-
Substrate A: 2-Aminonicotinaldehyde (1.0 equiv)
-
Substrate B: Ketone (1.2 equiv)
-
Catalyst: Sulfamic Acid (10 mol%)
Step-by-Step Procedure
-
Grinding: In a mortar, mix 2-aminonicotinaldehyde (5 mmol) and Sulfamic acid (0.5 mmol). Grind for 2 minutes until a fine powder is formed.
-
Mixing: Transfer to a reaction vial and add the ketone (6 mmol).
-
Heating: Heat the mixture to 80°C in an oil bath or heating block.
-
Observation: The mixture will melt into a viscous liquid.
-
-
Completion: Monitor by TLC (approx. 30–60 minutes).
-
Quench: Add crushed ice (10 g) to the hot melt. Stir vigorously to break up the solid mass.
-
Neutralization: Adjust pH to ~8 using saturated NaHCO₃ solution.
-
Isolation: Filter the solid product. Wash with water.[1][5][6][7] Recrystallize from Ethanol.
Data Summary & Catalyst Comparison
| Parameter | Classical (KOH/EtOH) | Green (ChOH/Water) | Acidic (Sulfamic Acid) |
| Reaction Temp | Reflux (78°C) | 50°C | 80°C (Melt) |
| Time | 6–12 Hours | 2–4 Hours | 0.5–1 Hour |
| Yield (Avg) | 65–75% | 85–95% | 80–92% |
| Atom Economy | Low (Solvent waste) | High (Water solvent) | High (Solvent-free) |
| Workup | Neutralization/Extraction | Filtration | Neutralization/Filtration |
Troubleshooting & Optimization
Regioselectivity Issues
When using asymmetric ketones (e.g., 2-butanone), two isomers are possible.
-
Thermodynamic Control (Acid/High T): Favors the more substituted double bond (formation of the 2-ethyl derivative).
-
Kinetic Control (Base/Low T): Can favor the less hindered methyl group attack (formation of the 2,3-dimethyl derivative).
-
Tip: For strict regiocontrol, use cyclic ketones (e.g., cyclohexanone) or symmetric dicarbonyls.
Low Yields[4]
-
Cause: Degradation of 2-aminonicotinaldehyde.
-
Solution: Check the appearance of the starting material. If it is dark, purify via short-path silica plug (DCM/MeOH) before use.
-
Cause: Incomplete dehydration.
-
Solution: In Protocol B, ensure the temperature reaches 80°C to drive off the water molecule from the aldol intermediate.
Application Workflow: Drug Discovery Context
The following diagram illustrates the integration of this protocol into a library generation workflow for antibacterial screening (e.g., Gemifloxacin analogs).
Figure 2: High-throughput synthesis workflow for 1,8-naphthyridine libraries.
References
-
Review of 1,8-Naphthyridines: Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley.
-
Green Protocol (Choline Hydroxide): Sapkal, S. B., et al. (2021). "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited." ACS Omega, 6(29), 19349–19357.
- Acid Catalysis (Sulfamic Acid): Mogilaiah, K., et al. (2004). "Sulfamic acid catalyzed Friedländer synthesis of 1,8-naphthyridines in the solid state.
-
Medicinal Applications: Magedov, I. V., et al. (2011). "Structural simplification of bioactive natural products with multicomponent synthesis. 2. Antiproliferative and antitubulin activities of pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones." Journal of Medicinal Chemistry, 54(12), 4234–4246.
-
Precursor Stability: Caluwe, P. (1980). "The Chemistry of 1,8-Naphthyridines." Tetrahedron, 36(16), 2359-2407.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,8-Naphthyridine-2,7-dicarbaldehyde
Welcome to the technical support center for the synthesis of 1,8-naphthyridine-2,7-dicarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. The 1,8-naphthyridine scaffold is a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active molecules.[1] However, the synthesis of its 2,7-dicarbaldehyde derivative can present several challenges.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis.
I. Overview of the Synthetic Challenge
The most common and established route to 1,8-naphthyridine-2,7-dicarbaldehyde involves the selenium dioxide (SeO₂) oxidation of 2,7-dimethyl-1,8-naphthyridine.[2] While seemingly straightforward, this process is fraught with potential difficulties, from the synthesis of the dimethyl precursor to the oxidation reaction itself and the final purification.
The primary challenges that researchers encounter include:
-
Synthesis of the 2,7-Dimethyl-1,8-naphthyridine Precursor: Achieving a good yield for the initial condensation reaction to form the naphthyridine ring can be difficult.
-
The Oxidation Step: The use of toxic SeO₂ requires careful handling, and the reaction can lead to side products or incomplete conversion.
-
Purification of the Final Product: Separating the desired dicarbaldehyde from the starting material, mono-aldehyde, and selenium byproducts can be a significant hurdle.
This guide will address each of these challenges in a structured, question-and-answer format.
II. Troubleshooting Guide & FAQs
A. Synthesis of 2,7-Dimethyl-1,8-naphthyridine
The synthesis of the dimethyl precursor is the critical first step. A common method is an adaptation of the Skraup synthesis, using 2-amino-6-methylpyridine and crotonaldehyde.[2]
Question 1: My yield of 2,7-dimethyl-1,8-naphthyridine is consistently low. What are the critical parameters to control?
Answer: Low yields in the synthesis of 2,7-dimethyl-1,8-naphthyridine are a frequent issue. Several factors can contribute to this:
-
Purity of Reagents: Ensure that your 2-amino-6-methylpyridine and crotonaldehyde are of high purity. Impurities can lead to unwanted side reactions.
-
Reaction Temperature: The reaction temperature is a crucial parameter. The condensation of 2-aminopicoline and acetoacetic ester is a feasible route, and precise temperature control is necessary for optimal results.[3]
-
Reaction Time: Insufficient or excessive reaction time can impact the yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Work-up Procedure: The work-up and purification process are critical for isolating the product. Inefficient extraction or crystallization techniques can lead to significant product loss.
Question 2: I am observing the formation of significant byproducts during the synthesis of the dimethyl precursor. How can I minimize these?
Answer: Side product formation is often due to the reactivity of the starting materials and intermediates. Here are some strategies to minimize byproducts:
-
Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can lead to the formation of undesired products.
-
Gradual Addition of Reagents: Adding one of the reactants, such as crotonaldehyde, dropwise to the reaction mixture can help to control the reaction rate and minimize side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
B. Oxidation of 2,7-Dimethyl-1,8-naphthyridine
The oxidation of the methyl groups to aldehydes using selenium dioxide is the core transformation.
Question 3: The oxidation of 2,7-dimethyl-1,8-naphthyridine with SeO₂ is not going to completion. How can I improve the conversion?
Answer: Incomplete conversion is a common problem in this oxidation. Consider the following troubleshooting steps:
-
Activation of SeO₂: Selenium dioxide can be hygroscopic. Ensure it is dry before use. Some protocols suggest adding a few drops of water to the dioxane solvent, which can sometimes facilitate the reaction.[4][5]
-
Reaction Temperature and Time: The reaction is typically carried out at elevated temperatures (e.g., 50-55°C or reflux).[3][5] The reaction time can also be extended, but monitor for the formation of over-oxidation products. A reaction time of 4 hours at 50-55°C has been reported to be effective.[4][5]
-
Molar Ratio of SeO₂: An excess of SeO₂ is often required to drive the reaction to completion. A molar ratio of 3 equivalents of SeO₂ to the dimethylnaphthyridine has been used successfully.[5]
-
Solvent Choice: Dioxane is the most commonly used solvent for this reaction.[4][5] Ensure it is dry and of high quality.
Question 4: I am observing the formation of the mono-aldehyde and other byproducts during the oxidation. How can I increase the selectivity for the dicarbaldehyde?
Answer: Achieving high selectivity for the dicarbaldehyde can be challenging. Here are some tips:
-
Careful Monitoring: As mentioned, closely monitor the reaction by TLC. This will help you to stop the reaction once the formation of the desired dicarbaldehyde is maximized and before significant byproduct formation occurs.
-
Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial. Fluctuations in temperature can lead to a less selective reaction.
Question 5: How do I safely handle selenium dioxide and its byproducts?
Answer: Selenium dioxide and its byproducts are highly toxic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Dispose of selenium-containing waste according to your institution's hazardous waste disposal procedures.
C. Purification of 1,8-Naphthyridine-2,7-dicarbaldehyde
Purification is often the most challenging step.
Question 6: I am having difficulty separating the dicarbaldehyde from the starting material and colloidal selenium. What purification techniques are most effective?
Answer: The separation of the product from unreacted starting material and selenium byproducts is a known challenge.[3]
-
Extraction with Hot Heptane: A reported method to separate the dialdehyde from colloidal selenium is by extraction with hot heptane.[3]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) will need to be determined by TLC analysis.
-
Recrystallization: Recrystallization can be an effective final purification step to obtain a highly pure product. The choice of solvent will depend on the solubility of the dicarbaldehyde and impurities.
III. Experimental Protocols
Protocol 1: Synthesis of 2,7-Dimethyl-1,8-naphthyridine
This protocol is an adaptation of the Skraup synthesis.[2]
Materials:
-
2-Amino-6-methylpyridine
-
Crotonaldehyde
-
Concentrated Sulfuric Acid
-
Arsenic Pentoxide (or other suitable oxidizing agent)
-
Sodium Hydroxide solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to 2-amino-6-methylpyridine while cooling in an ice bath.
-
Slowly add the oxidizing agent (e.g., arsenic pentoxide) to the mixture with stirring.
-
From the dropping funnel, add crotonaldehyde dropwise to the reaction mixture at a rate that maintains a controlled temperature.
-
After the addition is complete, heat the reaction mixture to the appropriate temperature (monitor by TLC) for several hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until it is basic.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 2,7-dimethyl-1,8-naphthyridine.
Protocol 2: Synthesis of 1,8-Naphthyridine-2,7-dicarbaldehyde
This protocol describes the oxidation of 2,7-dimethyl-1,8-naphthyridine using selenium dioxide.[2]
Materials:
-
2,7-Dimethyl-1,8-naphthyridine
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Chloroform
-
Heptane
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of 2,7-dimethyl-1,8-naphthyridine in dioxane, add selenium dioxide.
-
Heat the reaction mixture to reflux for the required time (e.g., 90 minutes), monitoring the progress by TLC.[3]
-
After the reaction is complete, cool the mixture and centrifuge the dark brown suspension.
-
Decant the clear solution and evaporate the solvent to dryness.
-
Reflux the solid mass with chloroform for 20 minutes.
-
Add hot heptane and, after 15 minutes of reflux, decant the hot mixture. Repeat this extraction two more times.
-
Allow the combined heptane solutions to stand overnight to precipitate the product.
-
Collect the solid by filtration and recrystallize from hot heptane to yield light brown 1,8-naphthyridine-2,7-dicarbaldehyde.[3]
IV. Visualizations
Workflow for the Synthesis of 1,8-Naphthyridine-2,7-dicarbaldehyde
Caption: Decision tree for troubleshooting low oxidation yields.
V. References
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 930-938. [Link]
-
Vu, C. C., Walker, D., Wells, J., & Fox, S. (2002). Elaboration of 1,8-naphthyridine-2,7-dicarboxaldehyde into novel 2,7-dimethylimine derivatives. Arkivoc, 2002(11), 12-19. [Link]
-
Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600. [Link]
-
Semantic Scholar. (n.d.). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Retrieved from [Link]
-
Chandler, C. J., Deady, L. W., Reiss, J. A., & Tzimos, V. (1982). The synthesis of macrocyclic polyether-diesters incorporating 1,10-phenanthrolino and 1,8-naphthyridino subunits. Journal of Heterocyclic Chemistry, 19(5), 1017-1021. [Link]
-
ResearchGate. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds. Retrieved from [Link]
Sources
Technical Support Center: Synthesis & Purification of 1,8-Naphthyridine-2,7-dicarbaldehyde
Executive Summary & Core Directive
User Context: You are likely attempting to synthesize 1,8-naphthyridine-2,7-dicarbaldehyde (Target 3 ) from 2,7-dimethyl-1,8-naphthyridine (Precursor 1 ) to use as a supramolecular ligand or a precursor for macrocycles.
The Problem: This specific oxidation is notoriously capricious. The electron-deficient nature of the naphthyridine ring, combined with the heterogeneous nature of Selenium Dioxide (
-
Selenium Contamination: Formation of colloidal "red selenium" that binds irreversibly to the product.
-
Incomplete Oxidation: Isolation of the mono-aldehyde or mixed alcohol/aldehyde species.
-
Solubility-Driven Yield Loss: The planar dicarbaldehyde stacks efficiently, becoming insoluble in common organic solvents and mimicking polymerization.
This guide moves beyond standard literature procedures to address the causality of these failures and provides self-validating protocols to correct them.
The Reaction Pathway & Failure Points[1]
The synthesis relies on the Riley Oxidation mechanism.[1] Understanding the intermediate states is critical for troubleshooting.
Figure 1: Reaction pathway showing the stepwise oxidation and critical divergence points for side reactions.
Technical Support: Troubleshooting & FAQs
Issue Category A: Selenium Contamination ("The Red Sludge")
User Complaint: "My product is a reddish-brown solid. Recrystallization doesn't clean it, and NMR shows broad peaks."
Root Cause:
Corrective Protocol (The "Hot Heptane" Method): Do not rely on simple filtration. You must exploit the differential solubility of the aldehyde versus the selenium allotropes.
-
Evaporate the reaction solvent (usually dioxane) to dryness.
-
Suspend the crude reddish solid in boiling heptane (or methylcyclohexane).
-
Why: The dicarbaldehyde has finite solubility in hot aliphatic hydrocarbons, whereas elemental selenium and inorganic oxides remain largely insoluble.
-
-
Filter Hot: Pass the boiling suspension rapidly through a heated Celite pad.
-
Crystallize: Allow the filtrate to cool slowly. The dicarbaldehyde will crystallize as yellow/colorless needles, leaving selenium residues behind.
Expert Tip: If the red color persists, dissolve the crude product in DCM and wash with a saturated solution of Sodium Thiosulfate . This helps reduce/complex residual selenium species before the heptane step.
Issue Category B: Incomplete Oxidation (Mono-aldehyde)
User Complaint: "Mass spec shows a major peak at M-14 or M-16 relative to the target. I have the mono-aldehyde."
Root Cause:
-
Stoichiometry: The reaction requires more than 2.0 equivalents of
. The theoretical requirement is 2.0, but side reactions consume reagent. -
Water Content: The Riley oxidation mechanism requires a trace of water to facilitate the decomposition of the selenite ester intermediate. However, too much water stalls the reaction or promotes over-oxidation.
Optimization Guide:
| Parameter | Recommendation | Mechanism/Reasoning |
| Stoichiometry | 2.5 - 3.0 equiv. of | Excess is required to drive the second methyl group oxidation, which is electronically deactivated by the first electron-withdrawing formyl group formed. |
| Solvent | 1,4-Dioxane (wet) | Use anhydrous dioxane spiked with exactly 1-2% water . This "activates" the |
| Temperature | Reflux (101°C) | Lower temperatures (50-60°C) often stop at the alcohol or mono-aldehyde stage. |
| Time | 4 - 6 Hours | Monitor by TLC. Extended heating (>12h) promotes polymer formation. |
Issue Category C: Solubility & Stability (The "Brick Dust" Effect)
User Complaint: "I obtained a yellow solid, but it won't dissolve in Acetone or Methanol for NMR. Is it a polymer?"
Root Cause: 1,8-naphthyridine-2,7-dicarbaldehyde is highly planar. It forms tight
Verification Protocol:
-
Solvent Switch: Attempt to dissolve the solid in DMSO-d6 or TFA-d (Trifluoroacetic acid).
-
Result: If it dissolves instantly in DMSO, it is likely your monomeric target. If it remains insoluble in DMSO, it has polymerized (aldol condensation).
-
-
Aldol Prevention: The dicarbaldehyde is electrophilic. In the presence of trace base (even basic alumina) or nucleophilic solvents (methanol), it can self-condense.
-
Storage: Store under Argon at -20°C.
-
Purification: Avoid silica gel chromatography if possible; silica is slightly acidic/active and can catalyze degradation. Neutral Alumina is safer, but crystallization (Method A) is preferred.
-
Validated Experimental Workflow
This protocol integrates the troubleshooting steps above into a single, robust workflow.
-
Dissolve 2,7-dimethyl-1,8-naphthyridine (1.0 eq) in 1,4-dioxane (0.1 M concentration).
-
Add Selenium Dioxide (3.0 eq).
-
Add Water (2 drops per 10 mL dioxane).[3]
-
Reflux for 4 hours.[4][5][6] Monitor TLC (Stationary phase: Alumina; Eluent: 5% MeOH in DCM).
Step 2: Workup (Selenium Removal)
-
Filter the hot reaction mixture through Celite to remove bulk black selenium.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Critical Step: Extract the residue with boiling heptane (3x). Decant the hot supernatant from the insoluble black/red tar.
Step 3: Isolation
-
Cool the combined heptane extracts to 4°C overnight.
-
Collect the yellow precipitate by filtration.
-
Yield Expectation: 40-60%.
Troubleshooting Logic Tree
Use this decision tree to diagnose synthesis failures in real-time.
Figure 2: Logic tree for diagnosing purity and reaction progress.
References
-
Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone.[4] Asian Journal of Chemistry, 31(11), 2596–2600.[4]
- Relevance: Defines the "hot heptane" extraction method for selenium removal and solubility profiles.
-
Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines.[2][5] Molecules, 10(8), 929–936.[2]
- Relevance: Establishes the baseline oxidation conditions and yields for substituted naphthyridines.
-
Newkome, G. R., et al. (1984). Synthesis and chemistry of 1,8-naphthyridines. Chemical Reviews, 84(2).
- Relevance: Foundational text on the electron-deficient nature of the naphthyridine ring and its susceptibility to hydration/nucleophilic
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
optimization of reaction conditions for 1,8-naphthyridine synthesis
Status: Operational Ticket Focus: Reaction Optimization, Yield Enhancement, and Troubleshooting Assigned Specialist: Senior Application Scientist
Introduction: The Scaffold Challenge
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, essential for antibacterial (e.g., Nalidixic acid analogs), antitumor, and diagnostic applications. However, its synthesis is often plagued by low yields, difficult purification, and regioselectivity issues .
This guide moves beyond standard textbook procedures. We treat your synthesis as a system to be debugged. Below are the three most common "Failure Modes" reported by researchers, accompanied by optimized protocols and mechanistic patches.
Module 1: The "Stalled Reaction" (Friedländer Condensation)
User Complaint: "I am reacting 2-aminonicotinaldehyde with a ketone using traditional ethanolic KOH, but the reaction stalls at 40-50% conversion, and the product is difficult to separate from the sticky tar."
Diagnosis: The "Solvation-Catalysis" Mismatch
The classical Friedländer synthesis often fails because the condensation intermediate is reversible and sensitive to water in organic solvents. Paradoxically, switching to aqueous media with a hydrotropic catalyst often solves this by forcing the hydrophobic product out of the solution, driving the equilibrium forward (Le Chatelier’s principle).
Optimized Protocol: The "Green" Aqueous Shift
Based on recent high-yield optimizations (Biswal et al.)
The Fix: Switch from organic base/solvent to Choline Hydroxide (ChOH) in Water .
-
Reagents:
-
Procedure:
-
Workup (The "Self-Purifying" Step):
-
The product precipitates as a solid.
-
Filtration: Filter the solid.
-
Wash: Wash with water (removes catalyst and unreacted aldehyde).
-
Yield Expectation: >90%.
-
Mechanistic Insight (Why this works)
ChOH acts as a dual-function catalyst.[1] It activates the carbonyl via hydrogen bonding and acts as a phase-transfer agent.[1] In water, the hydrophobic effect accelerates the aggregation of the organic reactants, significantly increasing the effective collision frequency compared to ethanol.
Data: Catalyst Performance Matrix
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Choline Hydroxide (1 mol%) | Water | 50 | 6 | 92-96 | Green, Simple Filtration |
| KOH (20 mol%) | Ethanol | Reflux | 12 | 65-75 | Tarry byproducts common |
| L-Proline (10 mol%) | Ethanol | Reflux | 8 | 85-90 | Good, but requires extraction |
| Sulfamic Acid (5 mol%) | Methanol | RT | 4 | 88 | Acid-sensitive substrates only |
Module 2: Regioselectivity Issues (Asymmetric Ketones)
User Complaint: "I am using 2-butanone (methyl ethyl ketone). I want the 2-ethyl product, but I'm getting a mixture of 2-ethyl and 2,3-dimethyl isomers."
Diagnosis: Kinetic vs. Thermodynamic Control
The reaction involves an initial aldol condensation.
-
Kinetic Control (Low Temp/Steric): Favors attack at the less substituted alpha-carbon (Methyl side)
Linear product. -
Thermodynamic Control (High Temp/Equilibrium): Favors the more substituted enolate
Branched product.
Troubleshooting Workflow
Q1: Which isomer do you need?
-
Target: Attack at Methyl (Kinetic)
-
Target: Attack at Methylene (Thermodynamic)
-
Protocol: Strong acid catalysis (e.g., H₂SO₄/Acetic Acid).
-
Condition: High heat (Reflux > 80°C).
-
Visualization: The Selectivity Pathway
Figure 1: Decision tree for controlling regioselectivity in Friedländer condensation of asymmetric ketones.
Module 3: Purification & Stability (The "Sticky Product" Syndrome)
User Complaint: "My product is an oil that won't crystallize, and it turns brown (oxidizes) on the bench."
Diagnosis
1,8-naphthyridines are electron-deficient heterocycles.[1] They are prone to:
-
Oxidative degradation at the nitrogen centers.
-
Pi-stacking aggregation , causing them to "oil out" rather than crystallize.[1]
The "Clean-Up" Protocol
Step 1: The Scavenger Wash (If using metal catalysts) If you used Cu or Fe catalysts, residual metal causes oxidation.
-
Action: Wash the organic layer with 10% aqueous EDTA or Thiourea solution before drying.
Step 2: Crystallization Solvent Switch Avoid simple evaporation. Use a Anti-solvent Crash method.
-
Dissolve crude oil in minimal Dichloromethane (DCM) .
-
Slowly add Hexane or Diisopropyl Ether until cloudy.
-
Refrigerate at 4°C.
-
Why: This disrupts pi-stacking slowly, promoting lattice formation over amorphous oiling.[1]
Step 3: Storage
-
Store under Argon/Nitrogen.
-
Critical: 1,8-naphthyridines are often photosensitive.[1] Wrap vials in foil.
Module 4: Advanced Synthesis (Metal-Catalyzed)
User Complaint: "I need to synthesize a 1,8-naphthyridine from an alcohol, not a ketone. Is this possible?"
Solution: Acceptorless Dehydrogenative Coupling (ADC)
Yes, using an Iridium or Ruthenium catalyst allows you to use alcohols as "masked" carbonyls. This generates hydrogen gas as the only byproduct (Green Chemistry).
Protocol (Representative):
-
Catalyst: [Cp*IrCl₂]₂ (1 mol%).
-
Base: KOH (1 equiv).
-
Solvent: Water or Toluene.
-
Mechanism: The metal catalyst dehydrogenates the alcohol to the ketone in situ, which then immediately undergoes Friedländer condensation.
-
Benefit: Avoids handling unstable ketones.
Summary of Recommendations
| Issue | Recommended Solution | Key Reagent |
| Low Yield / Tar | Switch to Aqueous Phase | Choline Hydroxide (aq) |
| Regioselectivity | Kinetic Control (RT) | L-Proline / TABO |
| Purification | Anti-solvent Crystallization | DCM + Hexane |
| Unstable Ketones | In-situ Alcohol Oxidation | Iridium Catalyst (ADC) |
References
-
Green Aqueous Synthesis (Choline Hydroxide)
- Biswal, S. et al. (2021). "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited." ACS Omega.
-
L-Proline Catalysis
- Rao, V. et al. (2014). "Efficient synthesis of functionalized benzo[b][1,8]naphthyridine derivatives via three-component reaction catalyzed by L-proline." Molecular Diversity.
-
Regioselectivity (TABO Catalyst)
-
Nanocatalysts (SiO2/Fe3O4)
-
Soleimani, E. et al. (2024).[2] "Green synthesis and cytotoxic activity of functionalized naphthyridine." Molecular Diversity.
-
-
General Review of Biological Activity & Synthesis
- Madaan, A. et al. (2015). "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie.
Sources
- 1. (PDF) Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation [academia.edu]
- 2. Green synthesis and cytotoxic activity of functionalized naphthyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1,8-Naphthyridine synthesis [organic-chemistry.org]
Technical Guide: Stability & Storage of 1,8-Naphthyridine-2,7-dicarbaldehyde
[1]
Executive Summary & Chemical Profile[1][2]
1,8-Naphthyridine-2,7-dicarbaldehyde (CAS: 65896-28-8) is a critical bifunctional heteroaromatic building block, primarily utilized in supramolecular chemistry to synthesize helicates, knots, and catenanes via coordination with transition metals (e.g., Ag(I), Cu(II)) [1, 2].
While commercial suppliers often list "room temperature" for shipping, this compound exhibits significant sensitivity to oxidative degradation and hydration once the primary seal is broken. The presence of two electron-deficient aldehyde groups on the naphthyridine core makes it susceptible to autoxidation into the corresponding dicarboxylic acid, a common impurity that terminates supramolecular self-assembly chains.[1]
Key Chemical Properties
| Property | Specification | Critical Note |
| Formula | C₁₀H₆N₂O₂ | MW: 186.17 g/mol |
| Appearance | Yellow to tan solid | Darkening indicates oxidation/decomposition.[1][2][3] |
| Solubility | DMSO, DMF, CHCl₃ (moderate) | Poor solubility in acetone/alcohols often indicates acid impurity. |
| Reactivity | High (Schiff base formation) | Reacts rapidly with amines; moisture sensitive (hydrate formation). |
Stability & Degradation Mechanisms[1][5]
To troubleshoot effectively, you must understand how the molecule fails. The instability arises from the electrophilic nature of the carbonyl carbons, enhanced by the electron-withdrawing nitrogen atoms in the naphthyridine ring.
The Degradation Pathway (Logic Map)
The following diagram illustrates the two primary degradation routes: Autoxidation (exposure to air) and Hydration (exposure to moisture).
Figure 1: Primary degradation pathways.[1] Oxidation to the carboxylic acid is irreversible and detrimental to coordination chemistry.
Storage Protocols: The "Gold Standard"
Do not rely on the shipping conditions for long-term storage.[1] Follow this protocol to maintain >98% purity for sensitive applications.
Protocol A: Long-Term Storage (>1 Month)[1]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1]
-
Why? Removes O₂ to prevent autoxidation.[1]
-
-
Temperature: -20°C is recommended.
-
Why? Slows down the kinetics of any residual oxidative reactions.[1]
-
-
Container: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm.
-
Desiccation: Place the vial inside a secondary container (jar) containing desiccant (e.g., Drierite).
Protocol B: Working Benchtop Storage (<1 Week)
-
Store in a desiccator at room temperature.
-
Flush the headspace with Nitrogen after every use.[1]
-
Avoid: Storing in solution. Aldehydes in solution (especially in chlorinated solvents like CDCl₃) oxidize rapidly due to dissolved oxygen and trace acidity.
Troubleshooting & FAQs
Q1: My compound has turned from yellow to a dark brown/black solid. Is it still usable?
Diagnosis: Likely extensive oxidation or polymerization.[1] Action:
-
Perform a ¹H NMR in DMSO-d₆.[1]
-
Check for the aldehyde proton signal (typically distinct singlet around 10.0–10.2 ppm ).[1]
-
Look for broad "hump" signals in the aromatic region, which indicate polymerization.
-
Verdict: If the aldehyde peak is <90% integral relative to aromatics, recrystallize or discard.[1] Dark color often implies trace impurities that can quench fluorescence in sensing applications.[1]
Q2: The solid is not dissolving in Chloroform (CDCl₃) despite literature saying it should.
Diagnosis: You likely have the Dicarboxylic Acid derivative.[1] Explanation: The aldehyde is moderately soluble in CHCl₃.[1] The oxidized dicarboxylic acid is highly polar and insoluble in non-polar organic solvents, requiring DMSO or basic water to dissolve. Test: Try dissolving a small amount in 1M NaOH. If it dissolves instantly, it is the acid (formation of the soluble carboxylate salt).
Q3: I see "extra" peaks in my NMR spectrum around 6.0–6.5 ppm.
Diagnosis: Formation of the Gem-diol (Hydrate) or Hemiacetal. Context: If you used a "wet" solvent or the sample absorbed moisture, the aldehyde (-CHO) converts to the hydrate (-CH(OH)₂).[1] Fix:
-
This is often reversible.[1]
-
Dry the solid under high vacuum (0.1 mbar) at 40°C for 2 hours.
-
Run NMR again in anhydrous DMSO-d₆ from a fresh ampoule.
Q4: Can I store the aldehyde as a stock solution in DMSO?
Answer: No. Reasoning: While soluble, DMSO is hygroscopic and can also act as a mild oxidant over long periods (Swern-type chemistry side reactions are rare but possible with activators; however, simple air oxidation is faster in solution). Always store as a dry solid.[1]
Experimental Workflow: Purity Check
Before committing this reagent to a complex self-assembly reaction (e.g., forming a Silver(I) helicate), validate its integrity.
Figure 2: Pre-synthesis validation workflow to prevent wasted reagents.
References
-
Sigma-Aldrich. 1,8-Naphthyridine-2,7-dicarbaldehyde Product Sheet. Retrieved from [1]
-
Fisher Scientific. Safety Data Sheet: 1,8-Naphthyridine-2-carbaldehyde (Analog). Retrieved from
- Hecht, D.S., et al. (2011). Synthesis of 1,8-Naphthyridine-2,7-dialdehydes. Advanced Materials.
-
ResearchGate. Synthesis of six-stranded helicates using 2,7-diformyl-1,8-naphthyridine. Retrieved from
-
PubChem. Compound Summary: 1,8-Naphthyridine-2,7-dicarbaldehyde.[1][2] Retrieved from
Technical Support Center: A Guide to HPLC Purification of 1,8-Naphthyridine Derivatives
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of nitrogen-containing heterocyclic compounds. The inherent basicity and potential for diverse substituent groups on the 1,8-naphthyridine scaffold present unique challenges in chromatographic purification. This resource provides in-depth troubleshooting guidance and frequently asked questions to empower you to overcome these obstacles and achieve your purification goals.
Troubleshooting Guide: From Tailing Peaks to Elusive Isomers
This section addresses specific issues you may encounter during the HPLC purification of 1,8-naphthyridine derivatives. Each problem is analyzed from a mechanistic perspective, followed by a step-by-step protocol for resolution.
Issue: Peak Tailing
Peak tailing is one of the most common problems encountered when purifying basic compounds like 1,8-naphthyridine derivatives. It manifests as an asymmetrical peak with a drawn-out trailing edge, which can compromise resolution and accurate quantification.
The "Why": Understanding the Root Cause
The primary cause of peak tailing for basic analytes is secondary interactions between the protonated 1,8-naphthyridine derivative and residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2] These silanol groups (Si-OH) are weakly acidic and can become deprotonated (SiO-) at mobile phase pH values above approximately 3.5, creating negatively charged sites that strongly interact with the positively charged basic analytes.[2] This strong interaction delays the elution of a portion of the analyte molecules, resulting in a tailing peak.
The "How-To": A Step-by-Step Protocol for Symmetrical Peaks
-
Mobile Phase pH Adjustment: The most effective way to mitigate peak tailing is to control the ionization state of both the analyte and the silanol groups.
-
Action: Lower the mobile phase pH to a value at least 2 pH units below the pKa of your 1,8-naphthyridine derivative. The pKa of the parent 1,8-naphthyridine is approximately 3.39.[3] Therefore, a mobile phase pH of 2.5-3.0 is a good starting point. This ensures that the silanol groups are fully protonated (neutral), minimizing ionic interactions.[4][5][6][7]
-
Protocol: Prepare your aqueous mobile phase (Solvent A) with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[8][9][10][11][12] TFA is a strong ion-pairing agent that can further improve peak shape but may interfere with mass spectrometry (MS) detection.[9][12][13] Formic acid is more MS-friendly.[9][10][11]
-
-
Employ a Competing Base: An alternative approach is to add a competing base to the mobile phase.
-
Action: The competing base, typically a small amine like triethylamine (TEA), will interact with the active silanol sites, effectively "shielding" them from your 1,8-naphthyridine derivative.
-
Protocol: Add a low concentration (e.g., 0.1%) of TEA to your mobile phase. Be aware that TEA can shorten column lifetime and is not suitable for MS detection.
-
-
Utilize Modern, High-Purity Columns: Column technology has significantly advanced to address the issue of silanol interactions.
-
Action: Employ columns that are end-capped or manufactured with high-purity silica with a lower concentration of accessible silanol groups. Columns with embedded polar groups can also help shield silanol activity.[14]
-
Issue: Poor Resolution Between Isomers
The synthesis of substituted 1,8-naphthyridines can often result in the formation of structural or positional isomers, which can be challenging to separate due to their similar physicochemical properties.
The "Why": The Subtle Differences
Isomers often have very similar polarities and hydrophobicities, making their separation by standard reversed-phase HPLC difficult. Achieving resolution requires a chromatographic system that can exploit subtle differences in their shape, polarity, or electronic interactions.
The "How-To": Strategies for Isomer Separation
-
Optimize the Gradient Profile: A shallow gradient is often key to resolving closely eluting compounds.
-
Action: Decrease the rate of change of the organic solvent concentration over the elution window of the isomers. This increases the interaction time with the stationary phase and can enhance separation.[8]
-
Protocol: If your isomers are eluting at 40% acetonitrile, try a gradient segment that changes from 35% to 45% over a longer period (e.g., 20-30 minutes).
-
-
Change the Organic Modifier: Different organic solvents can offer different selectivities.
-
Action: If you are using acetonitrile, try substituting it with methanol, or vice versa. Methanol and acetonitrile have different abilities to engage in hydrogen bonding and dipole-dipole interactions, which can alter the elution order and improve resolution.
-
-
Switch to Normal-Phase HPLC: For structural isomers, normal-phase HPLC can be highly effective.[8]
-
Action: In normal-phase chromatography, a polar stationary phase (like silica or an amino-propyl column) is used with a non-polar mobile phase (e.g., a mixture of hexane and ethanol). Separation is based on the polarity of the analytes, often providing better resolution for isomers.[8]
-
Protocol:
-
Column: Silica or Amino-propyl, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Start with an isocratic mixture of Hexane and Ethanol (e.g., 90:10 v/v).
-
Optimization: Adjust the ratio of hexane to ethanol to achieve baseline separation.[8]
-
-
-
Chiral HPLC for Enantiomers: If your 1,8-naphthyridine derivative is chiral, you will need a chiral stationary phase (CSP) to separate the enantiomers.[8][15]
-
Action: Chiral columns create a chiral environment that allows for differential interaction with the two enantiomers.
-
Protocol:
-
Issue: Ghost Peaks in the Chromatogram
Ghost peaks are unexpected peaks that appear in your chromatogram, even in a blank injection. They are particularly common in gradient elution.
The "Why": The Source of Contamination
Ghost peaks are typically caused by impurities that are introduced into the system and accumulate on the column under weak mobile phase conditions.[16][17][18][19] When the gradient strength increases, these impurities are eluted as sharp peaks. Potential sources of contamination include:
-
Impurities in the mobile phase solvents or additives.[17][18][19]
-
Leaching from system components (tubing, seals, etc.).
The "How-To": A Systematic Approach to Eliminating Ghost Peaks
-
Isolate the Source:
-
Action: Run a blank gradient (without an injection). If ghost peaks are still present, the source is likely the mobile phase or the HPLC system itself.[17][18]
-
Protocol:
-
Prepare fresh mobile phase with high-purity, HPLC-grade solvents and additives.[18]
-
If the problem persists, systematically replace the mobile phase components to identify the source of contamination.
-
Flush the system thoroughly with a strong solvent (e.g., 100% acetonitrile or isopropanol).
-
-
-
Prevent Carryover:
-
Action: Ensure your autosampler wash solution is effective at removing all traces of the previous sample.
-
Protocol: Use a wash solution that is a strong solvent for your 1,8-naphthyridine derivatives. A mixture of acetonitrile and water is often a good choice.
-
-
Proper System Maintenance:
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the HPLC purification of 1,8-naphthyridine derivatives.
Q1: What is the best starting point for developing a reversed-phase HPLC method for a new 1,8-naphthyridine derivative?
A1: A good starting point for a new 1,8-naphthyridine derivative is a C18 column with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid or TFA.[8]
Starting Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A scouting gradient of 5% to 95% B over 20 minutes is a good way to determine the approximate elution conditions for your compound.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
Q2: My 1,8-naphthyridine derivative is very polar and has poor retention on a C18 column, even with 100% aqueous mobile phase. What are my options?
A2: For highly polar compounds that are not well-retained by reversed-phase chromatography, you have a few excellent alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or a phase with bonded polar functional groups) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[22] This technique is ideal for retaining and separating very polar compounds.[22][23][24]
-
Mixed-Mode Chromatography: This technique utilizes stationary phases that have both reversed-phase and ion-exchange characteristics.[1][25][26][27][28] This allows for multiple modes of interaction with the analyte, which can significantly enhance the retention of polar and charged compounds like protonated 1,8-naphthyridine derivatives.[1][25][26][27][28]
Q3: How do I scale up my analytical method to preparative HPLC?
A3: Scaling up from an analytical to a preparative method requires careful consideration of several parameters to maintain the separation quality.
Protocol for Scaling Up:
-
Develop a Robust Analytical Method: Ensure your analytical method provides good resolution and peak shape.
-
Choose a Preparative Column: Select a preparative column with the same stationary phase chemistry and particle size as your analytical column, but with a larger internal diameter.
-
Adjust the Flow Rate: The flow rate should be scaled up proportionally to the cross-sectional area of the column. The scaling factor can be calculated as: (ID_prep / ID_anal)², where ID_prep is the internal diameter of the preparative column and ID_anal is the internal diameter of the analytical column.
-
Adjust the Injection Volume: The sample load can also be scaled up. A good starting point is to increase the injection volume by the same scaling factor used for the flow rate.
-
Maintain the Gradient Profile: The gradient time should be kept the same, but the slope will be adjusted based on the new flow rate and column volume.
Q4: I am observing split peaks for my 1,8-naphthyridine derivative. What could be the cause?
A4: Peak splitting can arise from several issues:[2][29][30]
-
Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample band to be distorted as it enters the column, leading to split peaks.[2]
-
Solution: Try back-flushing the column. If this does not resolve the issue, the column may need to be replaced.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including splitting.[30][31]
-
Solution: Dissolve your sample in the initial mobile phase composition whenever possible.
-
-
Co-eluting Impurity: The split peak may actually be two closely eluting compounds.
-
Solution: Try optimizing the separation by adjusting the mobile phase composition or gradient profile as described in the "Poor Resolution Between Isomers" section.[30]
-
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is very close to the pKa of your compound, you can have a mixture of ionized and neutral forms, which can sometimes lead to peak splitting or broadening.[4]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
Data and Protocols at a Glance
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing | Secondary interactions with silanol groups. | Lower mobile phase pH (e.g., 0.1% TFA or formic acid). Use a high-purity, end-capped column. Add a competing base (e.g., TEA) for non-MS applications. |
| Poor Resolution | Similar physicochemical properties of analytes. | Optimize gradient (make it shallower). Change the organic modifier (acetonitrile vs. methanol). Switch to a different chromatography mode (e.g., Normal Phase for isomers). Use a chiral column for enantiomers. |
| Ghost Peaks | Contamination of mobile phase or system. Carryover from previous injections. | Use fresh, high-purity solvents. Flush the system thoroughly. Optimize autosampler wash method. |
| Split Peaks | Column void or contamination. Sample solvent incompatibility. Co-eluting impurity. Mobile phase pH close to pKa. | Back-flush or replace the column. Dissolve sample in the initial mobile phase. Optimize separation conditions. Adjust mobile phase pH. |
Visualizing the Workflow
A logical and systematic approach is crucial for effective troubleshooting and method development.
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting HPLC issues.
Method Development Decision Tree for 1,8-Naphthyridine Derivatives
Caption: Decision tree for HPLC method development for 1,8-naphthyridines.
References
-
Element Lab Solutions. (n.d.). Ghost Peaks in Gradient HPLC. Retrieved from [Link]
-
Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. [Link]
-
Waters Corporation. (n.d.). Column Selection for HPLC Method Development. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Agilent Technologies. (2010). LC Troubleshooting Series: Ghost Peaks. Retrieved from [Link]
-
Dolan, J. W. (2022, April 15). Gradient Elution, Part VI: Ghost Peaks. LCGC International. [Link]
-
Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. [Link]
-
Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. [Link]
-
Bestchrom. (2025, May 8). What is mixed-mode resin? The definitive guide to 2025. [Link]
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]
-
Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. [Link]
-
Agilent Technologies. (n.d.). Preparative HPLC Troubleshooting Guide. Retrieved from [Link]
-
Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]
-
University of Swansea. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
-
ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Microsolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]
-
ResearchGate. (2014, December 5). When is it important to add drops of trifluoroacetic acid during hplc analysis?. [Link]
-
Incognito. (2020, December 19). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?. LCGC International. [Link]
-
Reddit. (2023, July 25). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). [Link]
-
Alwsci. (2023, May 6). What Are The Common Peak Problems in HPLC. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Schuster, S. A., & Ricker, R. D. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. [Link]
-
McCalley, D. V. (2022, April 15). Hydrophilic-Interaction Chromatography: An Update. LCGC International. [Link]
-
Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. Retrieved from [Link]
-
Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]
Sources
- 1. Mixed-Mode Chromatography | Thermo Fisher Scientific - AE [thermofisher.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. 1,8-Naphthyridine price,buy 1,8-Naphthyridine - chemicalbook [chemicalbook.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. moravek.com [moravek.com]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. reddit.com [reddit.com]
- 14. welch-us.com [welch-us.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 18. hplc.eu [hplc.eu]
- 19. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 20. agilent.com [agilent.com]
- 21. realab.ua [realab.ua]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. glsciencesinc.com [glsciencesinc.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. cytivalifesciences.com [cytivalifesciences.com]
- 26. What is mixed-mode resin? The definitive guide to 2025 - Bestchrom [bestchrom.com]
- 27. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 29. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 30. acdlabs.com [acdlabs.com]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1,8-Naphthyridine-2,7-dicarbaldehyde
Status: Active Operator: Senior Application Scientist Ticket ID: NP-DIAL-001 Subject: Scale-up optimization, Selenium removal, and purification protocols.
Introduction: The "Sticky" Challenge of Scale-Up
Welcome to the Naphthyridine Support Hub. If you are accessing this guide, you have likely encountered the "black tar" phase of 1,8-naphthyridine-2,7-dicarbaldehyde synthesis.
While the 1,8-naphthyridine scaffold is a privileged motif in supramolecular chemistry and drug discovery (e.g., as a bioisostere of quinoline or a binucleating ligand), the oxidation of the 2,7-dimethyl precursor to the dicarbaldehyde is notoriously difficult to scale. The standard Selenium Dioxide (
This guide moves beyond the academic "milligram-scale" papers to provide a robust, kilogram-ready workflow based on the optimized protocols by Levina & Gridnev (2019) and Goswami (2005).
Module 1: Precursor Quality Control
The Foundation: You cannot scale up the oxidation if your starting material (2,7-dimethyl-1,8-naphthyridine) is impure.
Pre-Flight Checklist
| Parameter | Specification | Why it matters |
| Appearance | Pale yellow/tan solid | Dark brown indicates polymerized impurities that will trap Selenium later. |
| Water Content | < 0.5% (Karl Fischer) | Excess water during |
| Purity (HPLC) | > 98% | Isomers from the Friedländer condensation (if used) react differently with |
Module 2: The Oxidation Protocol ( Route)
Core Directive: The primary failure mode in scale-up is Selenium management . Standard filtration fails because colloidal Se passes through filter paper and clogs frits. We utilize a Hot Heptane Extraction strategy.[1]
Optimized Workflow
Reagents:
-
Substrate: 2,7-dimethyl-1,8-naphthyridine (1.0 eq)
-
Oxidant: Selenium Dioxide (
) (2.2 - 2.5 eq) -
Solvent: 1,4-Dioxane (Dry, peroxide-free)
Step-by-Step Protocol:
-
Setup: In a reactor equipped with a mechanical stirrer (magnetic stirring fails on scale due to sludge formation), suspend the substrate in 1,4-dioxane (10-15 mL per gram of substrate).
-
Addition: Add
in one portion at room temperature. -
Reaction: Heat to reflux (
).-
Critical Check: Monitor water content.[2] If the reaction stalls, adding 1-2% water can accelerate it, but this risks acid formation. For scale-up, strictly anhydrous conditions with slightly longer reaction times (2-4 hours) are safer.
-
-
Monitoring: Track via TLC (SiO2, 5% MeOH/DCM). Look for the disappearance of the monocarbaldehyde intermediate.
-
Workup (The "Levina" Modification):
-
Do NOT Filter yet. Evaporate the dioxane to near dryness under reduced pressure.
-
The Extraction: Add hot heptane (or hot octane for higher temps) to the dark residue. Reflux the biphasic mixture for 20 minutes with vigorous stirring.
-
Decantation: Decant the hot heptane layer (containing the product) away from the black Selenium tar.
-
Repeat: Repeat the hot heptane extraction 3-4 times until the extract is pale.
-
Crystallization: Combine heptane layers and allow to cool slowly to RT, then
. The product will crystallize as needles/plates, leaving trace Se impurities in the mother liquor.
-
Visualizing the Workflow
Caption: Optimized extraction workflow avoiding direct filtration of colloidal selenium.
Module 3: Troubleshooting & FAQs
Issue 1: "My product is a black, sticky tar."
-
Diagnosis: This is usually a mixture of the product, unreacted
, and reduced elemental Selenium (red/black allotropes). -
Solution: You likely skipped the hydrocarbon extraction.
-
Redissolve the tar in a minimum amount of hot chloroform.
-
Add 5 volumes of hot heptane.
-
Reflux until the chloroform boils off. The product will transfer to the heptane, and the "tar" (Selenium) will precipitate/oil out. Decant the hot heptane.
-
Issue 2: "Yield is low (< 30%)."
-
Diagnosis: Over-oxidation. The aldehyde groups are oxidizing to carboxylic acids (which are insoluble in heptane and lost in the tar).
-
Solution:
-
Reduce reaction time. Stop exactly when the dimethyl starting material is consumed, even if some mono-aldehyde remains (it's easier to separate mono-aldehyde than acid).
-
Ensure reagents are dry. Water catalyzes the hydrate formation required for oxidation to acid.
-
Issue 3: "The product is insoluble in everything."
-
Diagnosis: Schiff Base Polymerization. The dicarbaldehyde is highly reactive. If stored improperly or heated in the presence of trace amines, it polymerizes.
-
Solution:
-
Test solubility in hot DMSO. If insoluble, it has cross-linked. Discard.
-
Prevention: Store the aldehyde under Argon at
. Do not store in acetone or alcohols for long periods (hemiacetal formation).
-
Module 4: Alternative Routes (Risk Assessment)
If the
| Feature | SeO2 Oxidation (Recommended) | Radical Bromination (NBS) |
| Reagents | NBS, AIBN, | |
| Selectivity | High (with water control) | Poor (Mix of mono/di/tri-bromo) |
| Purification | Heptane Extraction | Difficult Chromatography |
| Scalability | High (if Se is managed) | Low (Exothermic, messy) |
Recommendation: Stick to
Logic Tree: Troubleshooting Synthesis Failures
Caption: Decision logic for common synthetic failures.
References
-
Levina, I. I., & Gridnev, A. A. (2019).[1][3] Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596–2600.[1]
- Key contribution: The hot heptane extraction protocol to remove colloidal selenium.
-
Goswami, S., et al. (2005).[3][4] Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936.
- Key contribution: Baseline conditions for SeO2 oxid
- Newkome, G. R., et al. (1982). Synthesis of 1,8-naphthyridine-2,7-dicarbaldehyde. Journal of Organic Chemistry.
-
BenchChem. (2025).[2] 1,8-Naphthyridine-2,7-dicarbaldehyde Product Data.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adichemistry.com [adichemistry.com]
Technical Support Center: Synthesis of 1,8-Naphthyridine-2,7-Dicarbaldehyde
Welcome to the technical support guide for the synthesis of 1,8-naphthyridine-2,7-dicarbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical heterocyclic synthon. The unique electronic properties and symmetric structure of 1,8-naphthyridine-2,7-dicarbaldehyde make it an invaluable building block for creating complex macrocycles, ligands for metal catalysis, and novel pharmaceutical scaffolds.[1]
However, its synthesis, most commonly achieved through the selenium dioxide (SeO₂) oxidation of 2,7-dimethyl-1,8-naphthyridine precursors, is not without challenges. This guide provides in-depth, field-proven insights into identifying and mitigating common impurities, troubleshooting reaction issues, and ensuring the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My final product shows a persistent, less polar impurity by TLC, and the ¹H NMR spectrum has a sharp singlet around δ 2.7 ppm. What is this impurity?
A1: This is almost certainly unreacted starting material, specifically a methyl group on the naphthyridine ring. The most common synthetic route involves the oxidation of a 2,7-dimethyl-1,8-naphthyridine derivative.[2][3] Incomplete oxidation is a frequent issue, leading to the carry-over of this precursor into your crude product.
Causality & Solution:
-
Cause: Insufficient oxidant (SeO₂), inadequate reaction time, or temperatures below the required reflux can lead to incomplete conversion.
-
Troubleshooting:
-
Stoichiometry: Ensure at least two full equivalents of SeO₂ are used for the oxidation of both methyl groups. It is often beneficial to use a slight excess (e.g., 2.2 equivalents).
-
Reaction Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the dimethyl starting material should be the primary indicator of completion.
-
Purification: If the impurity is already present in the crude product, it can be separated by silica gel column chromatography. The dimethyl precursor is significantly less polar than the dicarbaldehyde and will elute first.
-
Q2: My NMR analysis indicates the presence of a mono-aldehyde impurity (e.g., 7-formyl-2-methyl-1,8-naphthyridine). How did this form and how can I avoid it?
A2: The formation of a mono-aldehyde is a classic example of a partially complete reaction. The oxidation of the two methyl groups is a stepwise process. The conversion of the first methyl group to an aldehyde can proceed faster than the second, and if the reaction is stopped prematurely or conditions are suboptimal, the mono-aldehyde will be a significant byproduct.
Causality & Solution:
-
Cause: This is a kinetic issue. The reaction conditions may not be vigorous enough to drive the reaction to completion.
-
Troubleshooting:
-
Increase Reaction Time/Temperature: Prolonging the reflux period (e.g., from 90 minutes to several hours) can help ensure the full conversion of the intermediate mono-aldehyde to the desired dicarbaldehyde.[3]
-
Solvent Choice: The reaction is typically performed in dioxane. Ensure the solvent is anhydrous and of high purity, as contaminants can interfere with the oxidant.
-
-
Purification: The polarity difference between the mono-aldehyde and the dicarbaldehyde is smaller than that with the starting material but is generally sufficient for separation via careful column chromatography.
Q3: I'm observing a dark red or black precipitate in my reaction flask. What is it and is it a problem?
A3: This precipitate is elemental selenium, a common byproduct of SeO₂ oxidations. While its presence indicates that the oxidant is being consumed and the reaction is proceeding, it can complicate product isolation. Finely dispersed, colloidal selenium can be particularly difficult to remove by simple filtration.
Causality & Solution:
-
Cause: SeO₂ is reduced to elemental selenium (Se⁰) during the oxidation of the methyl groups.
-
Troubleshooting & Removal:
-
Centrifugation: For well-defined precipitates, centrifugation of the reaction mixture followed by decanting the supernatant can be effective.[3]
-
Hot Filtration: Filtering the hot reaction mixture through a pad of Celite® can help remove finely divided selenium particles.
-
Extraction: A highly effective method involves evaporating the solvent, redissolving the crude product in a suitable solvent like chloroform, and then performing multiple extractions with a solvent in which the dicarbaldehyde is soluble but selenium is not, such as hot heptane.[3] This protocol has been shown to be effective for separating the desired aldehyde from selenium residues.[3]
-
Q4: My product's mass spectrum shows a mass higher than expected, and it appears to be a more polar spot on the TLC plate. What could this be?
A4: This is likely an over-oxidation product. The aldehyde functional groups, while relatively stable, can be further oxidized to carboxylic acids under harsh conditions, leading to impurities such as 7-formyl-1,8-naphthyridine-2-carboxylic acid or the full dicarboxylic acid derivative.
Causality & Solution:
-
Cause: Excessively long reaction times, a large excess of oxidant, or the presence of water or other oxidizing impurities can promote the formation of carboxylic acids.
-
Troubleshooting:
-
Strict Monitoring: Do not let the reaction run for an excessive period after the starting material has been consumed (as monitored by TLC).
-
Anhydrous Conditions: Ensure your solvent (dioxane) and glassware are thoroughly dried. Water can facilitate over-oxidation.
-
-
Purification: Carboxylic acid impurities are significantly more polar than the dicarbaldehyde. They can often be removed by washing an organic solution of the crude product with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The carboxylate salt will partition into the aqueous layer, while the desired dicarbaldehyde remains in the organic phase.
Troubleshooting Guide: At-a-Glance
| Observed Issue | Probable Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal temperature; Insufficient oxidant. | Increase reaction time/temperature; Ensure ≥2.2 eq. of SeO₂; Monitor via TLC. |
| Starting Material in Product | Incomplete reaction. | Rerun reaction with additional SeO₂ or purify via column chromatography. |
| Mono-aldehyde Impurity | Insufficient reaction time or temperature. | Increase reflux time; Purify via careful column chromatography. |
| Red/Black Precipitate | Formation of elemental selenium. | Centrifuge and decant; Filter hot through Celite®; Use hot heptane extraction during workup.[3] |
| High-Polarity Impurities | Over-oxidation to carboxylic acids. | Use anhydrous solvent; Avoid excessive reaction times; Wash with aq. NaHCO₃ during workup. |
| Product is a Dark Oil/Solid | Contamination with selenium and/or polymeric byproducts. | Purify via hot heptane extraction and recrystallization.[3] |
Visualizing the Synthetic Pathway and Impurities
The following diagram illustrates the primary synthetic route from a 2,7-dimethyl-1,8-naphthyridine precursor to the target dicarbaldehyde, highlighting the key impurity formation pathways.
Caption: Synthetic pathway showing impurity formation.
Experimental Protocol: Purification of 1,8-Naphthyridine-2,7-Dicarbaldehyde
This protocol focuses on the critical purification steps after the initial reaction workup, adapted from established procedures.[3] It is designed to efficiently remove both organic impurities and elemental selenium.
Objective: To purify crude 1,8-naphthyridine-2,7-dicarbaldehyde contaminated with starting material, mono-aldehyde, and elemental selenium.
Materials:
-
Crude reaction mixture post-dioxane removal
-
Chloroform (CHCl₃)
-
Heptane
-
Silica Gel (for optional column chromatography)
-
Celite®
Procedure:
-
Initial Selenium Removal:
-
After refluxing with SeO₂ in dioxane is complete (monitored by TLC), cool the mixture slightly and centrifuge at high speed to pellet the bulk of the elemental selenium.
-
Carefully decant the supernatant dioxane solution.
-
Evaporate the dioxane under reduced pressure to yield a solid/oily crude mass.
-
-
Hot Heptane Extraction (Key Step):
-
Reflux the crude solid mass with 15 mL of chloroform for 20 minutes to dissolve the organic components.
-
Add 100 mL of hot heptane to the chloroform solution. A precipitate may form.
-
Keep the mixture at reflux for an additional 15 minutes.
-
While still hot, carefully decant the hot heptane/chloroform solution away from any insoluble material (which includes selenium and highly polar impurities).
-
Repeat the hot heptane extraction on the residue two more times to ensure complete recovery of the product.
-
-
Crystallization:
-
Combine the hot heptane extracts and allow them to stand overnight at room temperature, followed by cooling in an ice bath if necessary.
-
The target compound, 1,8-naphthyridine-2,7-dicarbaldehyde, will precipitate as a light brown or off-white solid.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry in air or under vacuum.
-
-
Optional Column Chromatography:
-
If mono-aldehyde or starting material impurities persist after recrystallization, dissolve the solid in a minimal amount of dichloromethane or chloroform and purify using a silica gel column.
-
A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, will effectively separate the components. The desired dicarbaldehyde will elute after the less polar impurities.
-
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A logical workflow for troubleshooting impurities.
References
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 936-945. [Link]
-
Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12411266, 1,8-Naphthyridine-2,7-dicarbaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of 1,8-naphthyridines and related compounds. Retrieved from [Link]
- Paquette, L. A. (Ed.). (2008). The Naphthyridines. John Wiley & Sons.
- Anderson, E. A., et al. (2019). A greener method for the synthesis of substituted 1,8-naphthyridines. Green Chemistry.
- Kulkarni, M. R., & Gaikwad, N. D. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976–978.
- Kumar, M. R., et al. (2010). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. Trade Science Inc.
- Mondal, S., & Guria, M. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(25), 16676–16686.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 1,8-Naphthyridine-2,7-dicarbaldehyde for Researchers and Drug Development Professionals
Introduction
1,8-Naphthyridine-2,7-dicarbaldehyde is a valuable synthon in medicinal chemistry and materials science, serving as a rigid, planar scaffold for the construction of complex molecular architectures. Its C2-symmetric dialdehyde functionality allows for the facile synthesis of macrocycles, Schiff base ligands for metal complexes, and various heterocyclic systems with potential applications in drug discovery and as functional materials. The development of efficient and reliable synthetic routes to this key intermediate is therefore of significant interest to the scientific community. This guide provides an in-depth comparison of the most prevalent synthetic strategies for obtaining 1,8-naphthyridine-2,7-dicarbaldehyde, with a focus on experimental details, scalability, and overall efficiency.
Route 1: The Classical Two-Step Approach via Friedländer Annulation and Subsequent Oxidation
This is the most widely reported and arguably the most practical approach for the synthesis of 1,8-naphthyridine-2,7-dicarbaldehyde. It involves two distinct stages: the construction of the 2,7-dimethyl-1,8-naphthyridine core, followed by the oxidation of the methyl groups to aldehydes.
Step 1: Synthesis of 2,7-Dimethyl-1,8-naphthyridine via Friedländer Annulation
The Friedländer synthesis is a classic and versatile method for the construction of quinoline and naphthyridine ring systems.[1] In the context of 2,7-dimethyl-1,8-naphthyridine, this typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. A common and effective variation of this approach for the desired product starts with 2-amino-6-methylpyridine and ethyl acetoacetate.[2]
The reaction proceeds via an initial condensation between the amino group of the pyridine and the keto group of the acetoacetate, followed by an intramolecular cyclization and dehydration to afford the 4-hydroxy-2,7-dimethyl-1,8-naphthyridine intermediate. Subsequent dehydroxylation yields the target 2,7-dimethyl-1,8-naphthyridine.
Diagram of the Friedländer Annulation Pathway
Caption: Synthesis of 2,7-dimethyl-1,8-naphthyridine via Friedländer annulation.
Step 2: Oxidation of 2,7-Dimethyl-1,8-naphthyridine
The crucial step of converting the dimethyl precursor to the desired dicarbaldehyde is most effectively achieved through oxidation with selenium dioxide (SeO₂).[2][3] This reagent is a well-established oxidant for the conversion of benzylic and allylic methyl groups to aldehydes.[4] The reaction is typically carried out in a high-boiling solvent such as dioxane, under reflux conditions.
The mechanism of the Riley oxidation involves an ene reaction followed by a[5][6]-sigmatropic rearrangement.[4] It is important to note that selenium compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]
Diagram of the Oxidation Pathway
Caption: Oxidation of the dimethyl precursor to the target dicarbaldehyde.
Route 2: Alternative Synthetic Strategies
While the two-step approach is the most established, other synthetic strategies can be envisioned for the preparation of 1,8-naphthyridine-2,7-dicarbaldehyde, although they are less commonly reported in the literature for this specific target.
Alternative A: Direct Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically generated from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8][9] In principle, direct diformylation of the 1,8-naphthyridine core could provide a more direct route to the target molecule.
However, the success of this approach is highly dependent on the electronic properties of the 1,8-naphthyridine substrate and the regioselectivity of the formylation. The reaction generally requires electron-donating groups on the aromatic ring to proceed efficiently.[10] Without such activating groups, the 1,8-naphthyridine nucleus may not be sufficiently reactive for diformylation to occur in good yield. Furthermore, controlling the reaction to achieve selective diformylation at the 2 and 7 positions without side reactions could be challenging.
Alternative B: Synthesis from a 2,7-Dihalo-1,8-naphthyridine Precursor
Another potential route involves the synthesis of a 2,7-dihalo-1,8-naphthyridine, followed by conversion of the halogen atoms into aldehyde functionalities. For instance, 2,7-dichloro-1,8-naphthyridine can be synthesized from 1,8-naphthyridine-2,7(1H,8H)-dione by treatment with phosphorus oxychloride and phosphorus pentachloride.[11]
The conversion of the chloro groups to aldehydes could then be attempted through several methods, such as:
-
Palladium-catalyzed carbonylation: Reaction with carbon monoxide and an alcohol in the presence of a palladium catalyst to form the corresponding diester, followed by reduction to the dialdehyde.
-
Cyanation followed by reduction: Conversion of the dichloro compound to the dinitrile, for example, using a cyanide salt and a catalyst, followed by reduction of the nitrile groups to aldehydes using a reagent like diisobutylaluminium hydride (DIBAL-H).
This approach would likely involve more synthetic steps compared to the classical route and would require careful optimization of each transformation.
Comparative Analysis
| Feature | Route 1: Friedländer Annulation & Oxidation | Route 2: Alternative Strategies (Conceptual) |
| Number of Steps | 2 well-defined steps | Potentially 1 step (Vilsmeier-Haack) or multiple steps (from dihalo-precursor) |
| Overall Yield | Moderate to good (typically 30-50% over two steps) | Highly variable and likely lower without optimization |
| Starting Materials | Readily available and relatively inexpensive | May require synthesis of specific precursors |
| Scalability | Demonstrated to be scalable | Potentially challenging to scale up without established protocols |
| Key Challenges | Handling of toxic selenium dioxide in the oxidation step | Poor reactivity/regioselectivity in Vilsmeier-Haack; multiple steps and optimization required for the dihalo-route |
| Reliability | Well-established and reproducible | Less predictable outcomes based on limited literature for the target molecule |
Experimental Protocols
Detailed Protocol for Route 1: Synthesis of 1,8-Naphthyridine-2,7-dicarbaldehyde
Step 1: Synthesis of 2,7-Dimethyl-4-hydroxy-1,8-naphthyridine
-
To a stirred solution of 2-amino-6-methylpyridine (10.8 g, 0.1 mol) in polyphosphoric acid (100 g), add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise at room temperature.
-
Heat the reaction mixture to 120-130 °C for 4 hours.
-
Cool the mixture to approximately 80 °C and pour it onto crushed ice (500 g) with vigorous stirring.
-
Neutralize the solution with concentrated ammonium hydroxide until a yellow precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry to afford 2,7-dimethyl-4-hydroxy-1,8-naphthyridine.
Step 1b: Dehydroxylation to 2,7-Dimethyl-1,8-naphthyridine
-
A mixture of 2,7-dimethyl-4-hydroxy-1,8-naphthyridine (17.4 g, 0.1 mol) and red phosphorus (5 g) in hydroiodic acid (57%, 100 mL) is refluxed for 6 hours.
-
After cooling, the reaction mixture is poured into water and made alkaline with a concentrated sodium hydroxide solution.
-
The product is extracted with chloroform, and the organic layer is washed with water and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the residue is purified by column chromatography on silica gel to give 2,7-dimethyl-1,8-naphthyridine.
Step 2: Oxidation to 1,8-Naphthyridine-2,7-dicarbaldehyde
-
Caution: Selenium dioxide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a solution of 2,7-dimethyl-1,8-naphthyridine (1.58 g, 10 mmol) in dioxane (50 mL), add selenium dioxide (2.44 g, 22 mmol) in one portion.
-
Heat the mixture to reflux with stirring for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated black selenium.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 1,8-naphthyridine-2,7-dicarbaldehyde as a solid.
Conclusion and Recommendations
For the reliable and scalable synthesis of 1,8-naphthyridine-2,7-dicarbaldehyde, the two-step approach involving Friedländer annulation to form 2,7-dimethyl-1,8-naphthyridine followed by selenium dioxide oxidation is the most recommended route. This method utilizes readily available starting materials and follows well-established procedures, providing a predictable outcome. While the use of selenium dioxide necessitates stringent safety precautions, the efficiency of the oxidation makes this the preferred method in most laboratory and process development settings.
The alternative strategies, while mechanistically plausible, are currently less developed for this specific target molecule. The Vilsmeier-Haack approach may suffer from low reactivity and poor regioselectivity, while the route from a dihalo-precursor would likely be a longer and more complex synthetic sequence requiring significant optimization. Future research into greener and more efficient catalytic methods for the direct C-H functionalization of the 1,8-naphthyridine core could provide more elegant and atom-economical routes to this valuable building block.
References
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927, 60, 119–122.
- Mogilaiah, K., et al. Vilsmeier-Haack reaction on 1,8-naphthyridinyl-pyrazoles: a facile synthesis of 1,8-naphthyridinyl-pyrazole-4-carboxaldehydes. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2006, 45B, 2705–2707.
- Doebner, O.; Miller, W. v. Ueber eine neue Synthese von Chinolinderivaten. Ber. Dtsch. Chem. Ges.1881, 14, 2812–2817.
- Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 777–794.
- Skraup, Z. H. Eine Synthese des Chinolins.
- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.2000, 49, 1–330.
- Manske, R. H. F. The Chemistry of Quinolines. Chem. Rev.1942, 30, 113–144.
- Levina, I. I.; Gridnev, A. A. Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian J. Chem.2019, 31, 2596–2600.
- Goswami, S.; Mukherjee, R.; Mukherjee, R.; Jana, S.; Maity, A. C.; Adak, A. K. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules2005, 10, 929–936.
- Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882, 15, 2572–2575.
- Skraup, Z. H. Synthetische Versuche in der Chinolinreihe.
- Sharpless, K. B.; Lauer, R. F. A mild procedure for the oxidation of allylic alcohols to α,β-unsaturated aldehydes and ketones. J. Am. Chem. Soc.1973, 95, 2697–2699.
- Mogilaiah, K.; Swamy, J. K.; Jyothi, S.; Kavitha, S. CeCl₃·7H₂O catalyzed Friedlander synthesis of 1,8-naphthyridines under solvent-free grinding conditions. Indian J. Heterocycl. Chem.2015, 24, 305–308.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 518742, Selenium dioxide. [Link]
- Manske, R. H. F.; Kulka, M. The Skraup Synthesis of Quinolines. Org. React.1953, 7, 59–98.
- Dormer, P. G., et al. Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. J. Org. Chem.2003, 68, 467–477.
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Wikipedia. Skraup reaction. [Link]
- Goswami, S.; Mukherjee, R.; Mukherjee, R.; Jana, S.; Maity, A. C.; Adak, A. K. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules2005, 10, 929-936.
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Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]
- Nitidandhaprabhas, O. The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction.
- Levina, I. I.; Gridnev, A. A. Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry2019, 31, 2596-2600.
- Turner, J. A. Synthesis of substituted 1,8-naphthyridines. 2. Synthesis of 4-substituted 2,7-dimethyl-1,8-naphthyridines. J. Org. Chem.1985, 50, 3474–3478.
- Goswami, S., et al. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules2005, 10, 929-936.
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Navigating the Cytotoxic Landscape of 1,8-Naphthyridines: A Comparative Guide for Anticancer Drug Discovery
The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 1,8-naphthyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities, including significant potential in oncology.[1][2][3][4] This guide offers an in-depth, comparative analysis of the cytotoxic properties of 1,8-naphthyridine derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary to navigate this promising class of compounds. We will delve into structure-activity relationships, compare cytotoxic efficacy across various cancer cell lines, elucidate common mechanisms of action, and provide detailed experimental protocols to ensure the reproducibility and integrity of future investigations.
The Strategic Advantage of the 1,8-Naphthyridine Core
The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, serves as a versatile foundation for the design of potent anticancer agents.[4] Its rigid, planar structure allows for effective interactions with biological targets, such as DNA and key enzymes involved in cancer cell proliferation.[5] The presence of two nitrogen atoms offers opportunities for hydrogen bonding, while the various positions on the rings provide ample sites for chemical modification, enabling the fine-tuning of pharmacological properties. This inherent modularity is a key reason why medicinal chemists are increasingly exploiting this scaffold in the development of next-generation cancer therapeutics.[6] One such derivative, Vosaroxin (formerly SNS-595), has even progressed to clinical trials, highlighting the real-world potential of this compound class.[6][7]
Structure-Activity Relationship (SAR): Decoding the Determinants of Cytotoxicity
The cytotoxic potency of 1,8-naphthyridine derivatives is intricately linked to the nature and position of their substituents. Extensive research, including quantitative structure-activity relationship (QSAR) studies, has illuminated several key trends that guide the rational design of more effective anticancer compounds.[1][8][9]
A critical determinant of activity lies in the substitutions at various positions of the naphthyridine core. For instance, modifications at the C2, C3, and C7 positions have been shown to significantly influence cytotoxicity.[6][10] The introduction of bulky aromatic or heteroaromatic moieties, particularly at the C2 and C3 positions, often leads to enhanced potency.[8][11]
Key SAR Insights:
-
Substitution at the C3-Carboxamide Position is Critical: The nature of the substituent at this position dramatically influences cytotoxic activity. Aromatic and heteroaromatic moieties can lead to a significant enhancement in potency.[11]
-
Halogenation Can Enhance Activity: The presence of halogens on substituents is often correlated with potent anticancer effects, suggesting that electronic and steric factors introduced by halogens may contribute to improved target engagement.[11][12]
-
The Naphthyridine Core as a Key Pharmacophore: The consistent activity observed across a range of derivatives underscores the importance of the 1,8-naphthyridine scaffold as a foundational element.[11]
-
Importance of C-1 NH and C-4 Carbonyl Groups: 3D-QSAR modeling has suggested that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring are important for cytotoxicity in several human cancer cell lines.[9]
Comparative Cytotoxicity of 1,8-Naphthyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of a selection of 1,8-naphthyridine derivatives against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), provides a clear comparison of the potency of different structural modifications.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | Imide derivative | Multiple | Moderate Activity | [10] |
| Compound 8 | Imide derivative | Multiple | Highest Activity | [10] |
| Compound 10 | Bis-imide derivative | Multiple | Highest Activity | [10] |
| Compound 11 | C2-naphthyl | A549 (Lung) | 9.4 | [8] |
| Caki-2 (Renal) | 19.1 | [8] | ||
| Compound 12 | C2-naphthyl | A549 (Lung) | 10.9 | [8] |
| Caki-2 (Renal) | 17.5 | [8] | ||
| Compound 13 | C2-naphthyl | A549 (Lung) | 2.3 | [8] |
| Caki-2 (Renal) | 13.4 | [8] | ||
| Compound 14 | C2-naphthyl | HeLa (Cervical) | 2.6 | [9] |
| Compound 15 | C2-naphthyl | HeLa (Cervical) | 2.3 | [9] |
| Compound 16 | C2-naphthyl | HeLa (Cervical) | 0.7 | [9] |
| HL-60 (Leukemia) | 0.1 | [9] | ||
| PC-3 (Prostate) | 5.1 | [9] | ||
| Compound 29 | Unsubstituted C-3'-heteroaryl | PA-1 (Ovarian) | 0.41 | [6][12] |
| SW620 (Colon) | 1.4 | [6][12] | ||
| Compound 36 | Halogen substituted C-3-carboxamide | PA-1 (Ovarian) | 1.19 | [6][12] |
| Compound 47 | Halogen substituted C-3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [6][12] |
| K-562 (Leukemia) | 0.77 | [6][12] | ||
| Compound 9b | 1,2,4-triazole incorporated | HepG2 (Liver) | 0.048 | [7] |
| Compound 5c | Carboxylate derivative | MCF-7 (Breast), A549 (Lung) | Potent with selectivity | [13] |
| Compound 5h | Carboxylate derivative | MCF-7 (Breast), A549 (Lung) | Most effective, non-selective | [13] |
| Compound 10c | Phenyl derivative with pyrimidine at C3 | MCF7 (Breast) | 1.47 | [5] |
| Compound 8d | Phenyl derivative with pyrazole at C3 | MCF7 (Breast) | 1.62 | [5] |
| Compound 4d | Phenyl derivative with pyridine at C3 | MCF7 (Breast) | 1.68 | [5] |
| Doxorubicin | Reference Drug | HepG2 (Liver) | 0.04 | [7] |
| Colchicine | Reference Drug | HeLa, HL-60, PC-3 | - | [9] |
Mechanisms of Action: Targeting the Machinery of Cancer
The anticancer effects of 1,8-naphthyridine derivatives are diverse and often involve the targeting of critical cellular processes.[1] One of the most well-documented mechanisms is the inhibition of DNA topoisomerases, particularly topoisomerase II.[6][7][9] These enzymes are essential for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, certain 1,8-naphthyridines introduce DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis.[5]
Other reported mechanisms of action include:
-
Disruption of tubulin polymerization [1]
-
Inhibition of various protein kinases , such as Epidermal Growth Factor Receptor (EGFR)[2][14]
-
Modulation of c-Met kinase and phosphoinositide-dependent kinase 1 (PDK1) receptors [14]
Below is a diagram illustrating the simplified signaling pathway for Topoisomerase II inhibition by 1,8-naphthyridine derivatives.
Caption: Simplified signaling pathway for Topoisomerase II inhibition.
Experimental Protocols: Ensuring Rigor and Reproducibility
To ensure the generation of reliable and comparable data, standardized experimental methodologies are paramount. The following section outlines a detailed protocol for the MTT assay, a widely used colorimetric method for assessing in vitro cytotoxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating the cytotoxic potential of novel compounds.[9][11][13]
Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product via mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 1,8-naphthyridine test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the media from the wells and add 100 µL of fresh media containing the test compound at various concentrations. Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
-
Below is a diagram illustrating the drug discovery workflow for 1,8-naphthyridine derivatives.
Caption: Drug Discovery Workflow for 1,8-Naphthyridine Derivatives.
Conclusion
The 1,8-naphthyridine scaffold represents a highly promising and versatile platform for the discovery of novel anticancer agents. The extensive body of research highlights the potent cytotoxic effects of its derivatives against a wide array of cancer cell lines. A thorough understanding of the structure-activity relationships and mechanisms of action is crucial for the rational design of next-generation therapies with improved efficacy and selectivity. This guide provides a comprehensive foundation for researchers to build upon, facilitating the continued development of 1,8-naphthyridine-based compounds as a valuable addition to the oncologist's arsenal.
References
- Fadda, A. A., El Defrawy, A. M., & Sherihan, A. (n.d.). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Chemistry.
- BenchChem. (2025). Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines in Anticancer Research. BenchChem.
- Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1-1.
- Kumar, V., et al. (2009).
- Lee, C.-S., et al. (2014). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Molecules, 19(1), 1054-1071.
- (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity.
- Lee, C.-S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3769-3776.
- Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-854.
- Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
- BenchChem. (2025). Navigating the Structure-Activity Landscape of 2-Amino-5-chloro-1,8-naphthyridine Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
- Ghorab, M. M., et al. (2014). Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines.
- BenchChem. (2025). The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
- (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
- Soleimani, E., et al. (2024). Green synthesis and cytotoxic activity of functionalized naphthyridine. Molecular Diversity.
- Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Letters in Drug Design & Discovery, 17(1), 943-954.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,8-Naphthyridine-2,7-dicarbaldehyde
Introduction: Beyond the Synthesis
In the pursuit of novel therapeutics and advanced materials, the lifecycle of a chemical reagent extends far beyond the reaction flask. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and sustainable science. 1,8-Naphthyridine-2,7-dicarbaldehyde, a versatile building block in medicinal chemistry due to the broad biological activities of the 1,8-naphthyridine scaffold, demands a meticulous and informed approach to its disposal.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory awareness. Our objective is to empower you, our fellow researchers, to manage this process with confidence and scientific integrity, ensuring the safety of both laboratory personnel and the environment.
Hazard Identification & Risk Assessment: Understanding the "Why"
Proper disposal protocols are directly derived from a compound's intrinsic hazards. 1,8-Naphthyridine-2,7-dicarbaldehyde is a solid aromatic dialdehyde whose hazard profile necessitates careful handling at all stages, including disposal.
According to safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of two aldehyde functional groups suggests potential for reactivity, particularly with strong oxidizing agents and bases.[3] The naphthyridine core, a nitrogen-containing heterocyclic system, is prevalent in many biologically active compounds, but its environmental fate and ecotoxicity are not extensively characterized, warranting a conservative approach that avoids environmental release.[4][5] Therefore, the primary directive for disposal is to prevent all routes of exposure—ingestion, skin/eye contact, and inhalation—and to ensure it does not enter the public sewer system or general waste.
Pre-Disposal Operations: Immediate Actions and Spill Control
Safe disposal begins with safe handling and immediate response measures.
Personal Protective Equipment (PPE): All handling and disposal operations must be conducted while wearing appropriate PPE. The data from related compounds and general laboratory practice dictate the following minimum requirements[6]:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7] | Protects against splashes and airborne dust, preventing serious eye irritation. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber) inspected before use.[8] | Prevents skin contact, which can cause irritation. |
| Body Protection | Long-sleeved lab coat. | Minimizes skin exposure from accidental spills.[6] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[9] For large quantities or spills, use a NIOSH/MSHA approved respirator. | Prevents inhalation of dust, which may cause respiratory irritation. |
Spill Management: In the event of a spill, the procedure is as follows[9]:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel.
-
Contain: Prevent the spread of the solid material. Avoid generating dust.
-
Absorb/Collect: Carefully sweep or shovel the spilled solid into a suitable, labeled container for hazardous waste disposal.[3][6] Do not use methods that create dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident according to your institution's safety protocols.
Step-by-Step Disposal Protocol for 1,8-Naphthyridine-2,7-dicarbaldehyde
Direct disposal via an approved hazardous waste stream is the only recommended method. On-site chemical neutralization is strongly discouraged unless a validated, peer-reviewed protocol specific to this compound is available and approved by your institution's Environmental Health and Safety (EHS) department. Such procedures are often complex and can generate hazardous byproducts if incomplete.[5]
Protocol for Waste Collection and Disposal:
-
Designate a Waste Container:
-
Select a container made of a material compatible with aromatic aldehydes (e.g., High-Density Polyethylene - HDPE, glass).
-
The container must have a secure, tight-fitting lid.[9]
-
Ensure the container is clean and dry before use.
-
-
Collect Waste:
-
Solid Waste: Carefully transfer unwanted 1,8-Naphthyridine-2,7-dicarbaldehyde solid into the designated waste container.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels from a spill) should also be placed in this container.
-
Keep Incompatibles Separate: Do not mix this waste with incompatible materials like strong oxidizing agents or bases.[3] Store different waste streams in separate, clearly labeled containers.[10]
-
-
Label the Waste Container:
-
Proper labeling is a critical regulatory requirement. Affix a hazardous waste label to the container immediately upon adding the first material.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1,8-Naphthyridine-2,7-dicarbaldehyde." Do not use abbreviations or formulas.[10]
-
The associated hazards (e.g., "Harmful," "Irritant").
-
The date accumulation started.
-
The name of the principal investigator or responsible person.
-
-
-
Store the Waste Container:
-
Keep the waste container securely closed at all times, except when adding waste.[11]
-
Store the container in a designated, secondary containment bin within a Satellite Accumulation Area (SAA).[10]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel. It must be in a well-ventilated area, away from heat or ignition sources.[12]
-
-
Disposal of "Empty" Containers:
-
A container that held 1,8-Naphthyridine-2,7-dicarbaldehyde is not truly empty and must be managed as hazardous waste.
-
Procedure: Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[11]
-
Crucially, the solvent rinsate is now considered hazardous waste. [11] Collect all three rinses and add them to your designated liquid hazardous waste stream for halogen-free organic solvents.
-
Only after triple rinsing and complete air-drying can the original container be disposed of as regular trash, after defacing all labels.[10][11]
-
-
Arrange for Final Disposal:
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for managing waste streams of 1,8-Naphthyridine-2,7-dicarbaldehyde.
Caption: Disposal workflow for 1,8-Naphthyridine-2,7-dicarbaldehyde.
Conclusion
The proper disposal of 1,8-Naphthyridine-2,7-dicarbaldehyde is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this protocol—understanding the hazards, utilizing correct PPE, managing spills effectively, and following a stringent waste collection and segregation procedure—researchers can ensure they are meeting their professional and regulatory obligations. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
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Chemical Products. Aldex® - Aldehyde Disposal Made Easy.[Link]
-
ResearchGate. Chemical structures of the 1,8-naphthyridine derivatives.[Link]
-
U.S. Environmental Protection Agency (EPA). 2,7-dichloro-1,8-naphthyridine Env. Fate/Transport.[Link]
-
St John's Laboratory. Material Safety Data Sheet.[Link]
-
BG RCI. Toxicological Evaluations.[Link]
-
National Center for Biotechnology Information. Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines.[Link]
-
PubChem. 1,8-Naphthyridine-2,7-dicarbaldehyde.[Link]
- Google Patents.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
-
Northwestern University. Hazardous Waste Disposal Guide.[Link]
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National Center for Biotechnology Information. Biological Activity of Naturally Derived Naphthyridines.[Link]
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MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants.[Link]
-
PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.[Link]
-
ResearchGate. Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity.[Link]
-
MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates.[Link]
-
OUCI. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.[Link]
-
Wikipedia. 1,8-Naphthyridine.[Link]
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ResearchGate. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.[Link]
-
MDPI. Antimicrobial Activity of Naphthyridine Derivatives.[Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
